2,2',3-Trichlorobiphenyl
Description
The exact mass of the compound 2,2',3-Trichlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.14e-06 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2',3-Trichlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3-Trichlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-dichloro-3-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIZMMSINIOIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073501 | |
| Record name | 2,2',3-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 28-87 deg C; [AccuStandard MSDS] | |
| Record name | 2,2',3-Trichlorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19426 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0004 [mmHg] | |
| Record name | 2,2',3-Trichlorobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19426 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38444-78-9 | |
| Record name | 2,2',3-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NSN6KS0H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Toxicological Profile of 2,2',3-Trichlorobiphenyl (PCB 4) in Mammalian Systems
Executive Summary
2,2',3-Trichlorobiphenyl (PCB 4) represents a distinct class of Lower-Chlorinated Polychlorinated Biphenyls (LC-PCBs). Unlike high-molecular-weight "legacy" PCBs (e.g., PCB 153) that bioaccumulate due to lipophilicity and metabolic resistance, PCB 4 is characterized by high volatility and rapid metabolic activation .
Critical Distinction: PCB 4 is a non-dioxin-like (NDL) congener. Its di-ortho substitution (2,2') prevents the planar configuration required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR). Consequently, its toxicity is not driven by the classical Dioxin Response Element (DRE) pathway but rather by bioactivation to electrophilic metabolites (hydroquinones and quinones) that generate oxidative stress and disrupt neurochemical signaling.
Physicochemical Identity & Exposure Dynamics
PCB 4 is increasingly relevant in modern environmental toxicology not as a legacy residue, but as a component of current inhalation risks found in ambient air and as a byproduct of pigment manufacturing.
| Parameter | Value/Description | Toxicological Implication |
| IUPAC Name | 2,2',3-Trichlorobiphenyl | Di-ortho substitution creates steric hindrance. |
| Structure | C₁₂H₇Cl₃ | Non-planar; low AhR affinity. |
| Log K_ow | ~4.5 - 4.9 | Moderate lipophilicity; less bioaccumulative than hexa-PCBs. |
| Vapor Pressure | High relative to congeners | Primary route of exposure is inhalation , not ingestion. |
| Half-Life | Hours to Days (Mammalian) | Rapid clearance prevents storage but spikes acute metabolite loads. |
Metabolic Activation: The Engine of Toxicity
The core toxicological vector of PCB 4 is not the parent compound, but its hydroxylated metabolites. Upon entry into the liver (or lung tissue), PCB 4 undergoes Phase I metabolism via Cytochrome P450 enzymes.
The Oxidative Pathway
Because the 4 and 4' (para) positions are unsubstituted, PCB 4 is a prime substrate for CYP1A1 , CYP2B (rodents), and CYP2A6/3A4 (humans).
-
Epoxidation/Hydroxylation: The biphenyl ring is oxidized to form hydroxylated PCBs (OH-PCBs), predominantly at the para position (e.g., 4-OH-PCB 4).
-
Quinone Formation: These phenols can be further oxidized to catechols and then to quinones .
-
Redox Cycling: PCB quinones are highly electrophilic. They undergo redox cycling, transferring electrons to molecular oxygen to form Superoxide Anion (
), regenerating the quinone to repeat the cycle. This "futile cycle" depletes cellular reducing equivalents (NADPH/GSH).
Visualization: Metabolic Activation Pathway
Caption: Figure 1. Bioactivation of PCB 4. The transition from parent compound to reactive quinone drives ROS production and macromolecular damage.
Molecular Mechanisms of Action
Oxidative Stress & Genotoxicity
Unlike higher-chlorinated PCBs which act as tumor promoters, PCB 4 metabolites can act as tumor initiators. The production of Reactive Oxygen Species (ROS) leads to:
-
Lipid Peroxidation: Compromising cell membrane integrity.
-
DNA Strand Breaks: ROS attack on the sugar-phosphate backbone.
-
Direct Adducts: Quinones bind covalently to nucleophilic sites on DNA bases (guanine), potentially causing mutations if not repaired.
Neurotoxicity
LC-PCBs and their metabolites exhibit specific neurotoxic profiles distinct from dioxin-like compounds:
-
Dopamine Disruption: OH-PCB 4 can inhibit the Vesicular Monoamine Transporter 2 (VMAT2), increasing cytosolic dopamine which subsequently oxidizes to form dopamine-quinones (neuromelanin precursors), a mechanism linked to Parkinsonian pathology.
-
Calcium Signaling: Disruption of Ryanodine Receptors (RyR) alters intracellular
dynamics, affecting neuronal plasticity.
Experimental Protocols
To study PCB 4, standard protocols must be modified to account for its volatility and rapid metabolism .
Protocol A: Metabolic Stability Assay (Microsomal)
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat)
-
NADPH Generating System
-
PCB 4 Stock (dissolved in DMSO; final concentration <0.1% v/v)
-
Internal Standard (e.g., PCB 155)
Workflow:
-
Preparation: Pre-incubate microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Critical Step: Use glass-coated or gas-tight vials (e.g., headspace vials with PTFE septa). Do not use standard open 96-well plates; PCB 4 will volatilize, leading to false "clearance" data.
-
-
Initiation: Add PCB 4 (1 µM final) and initiate with NADPH.
-
Sampling: At t=0, 5, 15, 30, 60 min, remove aliquots.
-
Quenching: Immediately inject into ice-cold Acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via GC-MS/MS.
-
Target: Monitor loss of Parent PCB 4 and appearance of OH-PCB peaks.
-
Protocol B: Cellular ROS Quantification (DCFDA Assay)
Objective: Quantify oxidative stress induced by PCB 4 metabolites in neuronal cells (e.g., PC12 or SH-SY5Y).
Workflow Visualization:
Caption: Figure 2. DCFDA ROS Assay Workflow. Note: Use sealing tape during treatment to prevent cross-well contamination via volatilization.
Expert Insight: When treating cells with PCB 4, always include a CYP-inhibitor control (e.g., 1-aminobenzotriazole). If toxicity decreases in the presence of the inhibitor, it confirms that the metabolite, not the parent PCB 4, is the toxic agent.
Risk Assessment Implications
For drug development and safety assessment, PCB 4 serves as a model for episodic, high-intensity oxidative insults rather than chronic accumulation.
-
Inhalation Toxicology: Safety limits based on ingestion (dietary PCBs) are inadequate for PCB 4. Assessments must account for respiratory uptake where first-pass metabolism in the lung (CYP2B1) may generate local toxicity before hepatic clearance.
-
Endocrine Disruption: While not an AhR agonist, PCB 4 metabolites are structural analogs to thyroid hormones (T3/T4), potentially displacing them from transthyretin (TTR), leading to hypothyroidism.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000).[1][2] Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]
-
Ludewig, G., et al. (2008).[3] "Mechanisms of toxicity of polychlorinated biphenyls (PCBs) in the nervous system." Toxicology and Applied Pharmacology. [Link]
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Grimm, F. A., et al. (2015). "Metabolism and metabolites of polychlorinated biphenyls." Critical Reviews in Toxicology. [Link]
-
Robertson, L. W., & Gupta, R. C. (2000).[3] "Metabolism of Polychlorinated Biphenyls (PCBs) Generates Electrophiles and Reactive Oxygen Species." The University of Iowa Superfund Research Program. [Link]
-
Sethi, S., et al. (2019). "Developmental Exposure to Polychlorinated Biphenyls (PCBs) and Neurological Disorders."[4][5][6] Current Opinion in Toxicology. [Link]
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- 6. PCB 37 (3,4, 4’-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures in a concentration-, sex-, age-, and CREB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,2',3-Trichlorobiphenyl (PCB 16)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that continue to pose significant environmental and health risks. The specific congener, 2,2',3-trichlorobiphenyl (PCB 16), is a component of commercial PCB mixtures and warrants detailed study due to its unique substitution pattern and potential for toxicological effects. This guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2,2',3-trichlorobiphenyl, integrating foundational principles of PCB chemistry with available experimental and computational data. We delve into the influence of its chlorine substitution on the molecule's three-dimensional structure, rotational barriers, and resulting physicochemical properties. Furthermore, this document outlines established analytical methodologies for the detection and quantification of PCB 16, discusses its toxicological profile in the context of related congeners, and explores its environmental fate. This guide is intended to serve as a critical resource for researchers engaged in environmental science, toxicology, and drug development, providing the necessary technical foundation to inform experimental design and data interpretation.
Introduction: The Significance of 2,2',3-Trichlorobiphenyl (PCB 16)
Polychlorinated biphenyls (PCBs) are a family of 209 distinct congeners, each with a unique arrangement of chlorine atoms on a biphenyl backbone.[1] Historically used in a wide array of industrial applications due to their chemical stability and insulating properties, their resistance to degradation has led to their ubiquitous presence in the environment.[2] The toxicity of PCBs is highly dependent on the specific congener, with the spatial arrangement of chlorine atoms dictating the molecule's ability to interact with biological receptors.[3]
2,2',3-Trichlorobiphenyl, designated as PCB congener 16, possesses a substitution pattern that places it in a category of significant toxicological interest. The presence of chlorine atoms at the ortho positions (2 and 2') sterically hinders the free rotation around the central carbon-carbon bond, forcing the two phenyl rings into a non-planar conformation. This three-dimensional structure is a critical determinant of its biological activity and environmental behavior. This guide will provide a detailed exploration of the molecular and conformational characteristics of PCB 16, offering insights into its structure-activity relationships.
Molecular Structure and Physicochemical Properties
The fundamental structure of 2,2',3-trichlorobiphenyl consists of a biphenyl core with chlorine atoms attached at the 2, 2', and 3 positions. Its chemical and physical properties are a direct consequence of this arrangement.
Core Molecular Structure
Below is a diagram illustrating the chemical structure of 2,2',3-trichlorobiphenyl, highlighting the numbering of the carbon atoms on the biphenyl rings.
Caption: Chemical structure of 2,2',3-Trichlorobiphenyl (PCB 16).
Physicochemical Properties
The physicochemical properties of 2,2',3-trichlorobiphenyl are crucial for understanding its environmental transport and bioaccumulation potential. A summary of key properties for PCB 16 and related trichlorobiphenyl isomers is presented in Table 1.
| Property | 2,2',3-Trichlorobiphenyl (PCB 16) | 2,2',5-Trichlorobiphenyl (PCB 18) | 2',3,3'-Trichlorobiphenyl (PCB 20) |
| Molecular Formula | C₁₂H₇Cl₃ | C₁₂H₇Cl₃ | C₁₂H₇Cl₃ |
| Molecular Weight | 257.54 g/mol [1] | 257.5 g/mol [4] | 257.5 g/mol [5] |
| CAS Number | 38444-78-9[1] | 37680-65-2[4] | 38444-84-7[5] |
| LogP (Octanol-Water Partition Coefficient) | - | 5.6[4] | 5.6[5] |
Table 1: Physicochemical properties of 2,2',3-trichlorobiphenyl and other selected trichlorobiphenyl isomers.
Conformational Analysis: The Non-Planar Nature of PCB 16
The conformational flexibility of the biphenyl backbone is a defining feature of PCBs and is heavily influenced by the presence of ortho-substituents.
Dihedral Angle and Rotational Barriers
The dihedral angle, which describes the twist between the two phenyl rings, is a critical parameter for understanding the three-dimensional shape of PCBs. For congeners lacking ortho-chlorines, the rotational barrier is relatively low, allowing for a more planar conformation. However, the presence of two ortho-chlorine atoms in 2,2',3-trichlorobiphenyl introduces significant steric hindrance, forcing the molecule into a non-planar or "twisted" conformation.
The energy required to overcome the steric hindrance and achieve a planar conformation is known as the rotational barrier. For ortho-substituted PCBs, this barrier is substantial, effectively locking the molecule into a non-planar state under physiological conditions.
Impact of Conformation on Biological Activity
The non-planar structure of 2,2',3-trichlorobiphenyl is a key factor in its toxicological profile. The "dioxin-like" toxicity of some PCB congeners is attributed to their ability to adopt a coplanar conformation, allowing them to bind to the aryl hydrocarbon receptor (AhR). Due to its pronounced non-planarity, PCB 16 is not considered a potent "dioxin-like" compound. However, its three-dimensional structure can facilitate interactions with other biological targets, leading to a different spectrum of toxicological effects.
Synthesis and Environmental Fate
Understanding the synthesis and environmental behavior of 2,2',3-trichlorobiphenyl is essential for assessing its sources and persistence.
Synthesis
While a specific, detailed laboratory synthesis protocol for 2,2',3-trichlorobiphenyl is not widely published, the general synthesis of PCB congeners often involves the arylation of an aromatic compound. For example, the synthesis of other trichlorobiphenyls has been achieved through the reaction of a diazotized aminobiphenyl with a dichlorobenzene derivative. The isolation and purification of a single congener from the resulting mixture typically requires advanced chromatographic techniques.
Environmental Degradation
Like other PCBs, 2,2',3-trichlorobiphenyl is resistant to environmental degradation. Its breakdown in the environment is slow and can occur through several mechanisms:
-
Microbial Dechlorination: Under anaerobic conditions, microorganisms can reductively dechlorinate PCBs, removing chlorine atoms from the biphenyl rings.[7]
-
Photodegradation: In the presence of sunlight, PCBs can undergo photolytic degradation, particularly in aquatic environments where dissolved organic matter can act as a photosensitizer.[8]
-
Atmospheric Oxidation: In the atmosphere, PCBs can be degraded by hydroxyl radicals. The estimated atmospheric half-life for 2,2',3-trichlorobiphenyl due to reaction with hydroxyl radicals is approximately 2.5 to 24.5 days.
Analytical Methodologies
The accurate detection and quantification of 2,2',3-trichlorobiphenyl in environmental and biological matrices require sensitive and specific analytical methods. Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) is the most common approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of PCBs, providing both high sensitivity and structural confirmation. The following is a generalized protocol for the analysis of PCBs, which can be optimized for 2,2',3-trichlorobiphenyl.
Experimental Protocol: GC-MS Analysis of PCBs
-
Sample Extraction:
-
Solid Matrices (Soil, Sediment): Extraction is typically performed using a solvent mixture such as hexane/acetone or dichloromethane/acetone via methods like Soxhlet extraction or pressurized fluid extraction.
-
Aqueous Matrices (Water): Liquid-liquid extraction with a non-polar solvent like dichloromethane or hexane is commonly employed.
-
-
Extract Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering co-extracted compounds. This often involves column chromatography using adsorbents like silica gel or Florisil.
-
GC-MS Analysis:
-
Gas Chromatograph: A high-resolution capillary column (e.g., DB-5ms) is used to separate the PCB congeners.
-
Mass Spectrometer: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. The characteristic ions for 2,2',3-trichlorobiphenyl would be monitored.
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard, often a ¹³C-labeled PCB congener.
Caption: A generalized workflow for the analysis of PCBs using GC-MS.
Toxicological Profile
The toxicity of PCBs is a complex subject, with effects varying widely among different congeners. While specific toxicological data for 2,2',3-trichlorobiphenyl is limited, its profile can be inferred from studies on other ortho-substituted PCBs and general PCB toxicology.
General PCB Toxicity
Exposure to PCBs has been linked to a range of adverse health effects in humans and animals, including:
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as Group 1, carcinogenic to humans.[2]
-
Endocrine Disruption: PCBs can interfere with the endocrine system, affecting thyroid hormone levels and reproductive function.[9][10]
-
Neurotoxicity: Developmental exposure to PCBs has been associated with neurobehavioral deficits.[10]
-
Immunotoxicity: PCBs can suppress the immune system, increasing susceptibility to infections.[10]
Inferred Toxicity of 2,2',3-Trichlorobiphenyl
As a di-ortho-substituted PCB, 2,2',3-trichlorobiphenyl is not expected to exhibit the high "dioxin-like" toxicity associated with coplanar PCBs. However, non-dioxin-like PCBs are known to have their own distinct toxicological effects, including neurotoxicity and disruption of intracellular signaling pathways. Further research is needed to fully characterize the specific toxicological profile of PCB 16.
Conclusion
2,2',3-Trichlorobiphenyl (PCB 16) is a congener of significant scientific interest due to its unique di-ortho substitution pattern, which dictates a non-planar molecular conformation. This structural feature is central to its environmental behavior and toxicological properties. While a complete experimental dataset for this specific congener is not yet available, this guide has synthesized the current understanding of its molecular structure, physicochemical properties, and analytical determination by drawing upon data from related compounds and the broader principles of PCB chemistry. For researchers in environmental science, toxicology, and drug development, a thorough understanding of the structure-activity relationships of individual PCB congeners like PCB 16 is paramount for accurately assessing risks and developing effective remediation and therapeutic strategies. Future research should focus on obtaining precise experimental data on the conformational dynamics and congener-specific toxicity of 2,2',3-trichlorobiphenyl to fill the existing knowledge gaps.
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- Marzorati, M., de Ferra, F., & Daffonchio, D. (2005). Microbial reductive dechlorination of pre-existing PCBs and spiked 2,3,4,5,6-pentachlorobiphenyl in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy). FEMS Microbiology Ecology, 54(2), 255–266.
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- 10. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Atmospheric Fate and Kinetic Profiling of PCB 16 (2,2',3-Trichlorobiphenyl)
Executive Summary
This technical guide provides a comprehensive analysis of the atmospheric half-life and degradation kinetics of 2,2',3-Trichlorobiphenyl (PCB 16) . Unlike heavier congeners that partition significantly into the particulate phase, PCB 16 is a semi-volatile organic compound (SVOC) that exists primarily in the vapor phase, making it highly susceptible to electrophilic attack by hydroxyl radicals (OH•).
For researchers in toxicology and environmental pharmacology, understanding the atmospheric fate of PCB 16 is critical not merely for compliance, but for establishing the "inhalation dose" of its transformation products. The primary degradation products—hydroxylated PCBs (OH-PCBs)—exhibit higher toxicity and endocrine-disrupting potential than the parent compound, sharing metabolic similarities with cytochrome P450-mediated oxidation in human pharmacokinetics.
Physicochemical Identity & Partitioning Profile
The behavior of 2,2',3-Trichlorobiphenyl is dictated by its chlorine substitution pattern. The ortho substitution (positions 2, 2') induces steric hindrance, preventing the two phenyl rings from achieving planarity. This non-coplanar conformation increases volatility compared to planar analogs, driving the congener into the atmospheric gas phase.
| Parameter | Value / Characteristic | Relevance to Atmospheric Fate |
| IUPAC Name | 2,2',3-Trichlorobiphenyl | Congener ID: PCB 16 |
| Molecular Formula | Low molecular weight facilitates long-range transport. | |
| Vapor Pressure ( | High enough to ensure >90% gas-phase partitioning in ambient air. | |
| Log | ~7.8 | Octanol-air partition coefficient; predicts lung absorption and vegetation deposition. |
| Henry's Law Constant | Facilitates volatilization from water bodies back into the atmosphere (secondary source). |
Atmospheric Degradation Kinetics[1]
The atmospheric half-life (
The Kinetic Model
The degradation follows pseudo-first-order kinetics defined by the second-order rate constant (
Rate Constants and Half-Life Estimates
Based on structure-activity relationships (SAR) and experimental chamber data (Anderson & Hites, 1996), the rate constant for trichlorobiphenyls is approximately 1.0 – 2.0 ×
Table 1: Calculated Half-Life Scenarios for PCB 16
| Atmospheric Environment | [OH] Concentration (molecules/cm³) | Estimated Half-Life ( | Notes |
| Global Average | ~ 4 to 8 Days | Standard baseline for persistence modeling. | |
| Urban Summer (Smog) | ~ 18 to 36 Hours | Rapid degradation due to high oxidant load. | |
| Remote / Winter | ~ 40 to 80 Days | Persistence increases significantly; facilitates Long-Range Atmospheric Transport (LRAT). |
Critical Insight: The "short" half-life in urban areas implies that populations are exposed not just to PCB 16, but to a pulse of fresh, reactive OH-PCB metabolites.
Mechanistic Pathway: OH Radical Attack
The reaction proceeds via electrophilic addition of the OH radical to the biphenyl ring, forming a radical intermediate. This is distinct from H-atom abstraction, which is energetically unfavorable for the aromatic ring C-H bonds.
Caption: The dominant pathway involves OH addition followed by oxygenation, yielding stable phenolic PCBs (OH-PCBs) rather than immediate mineralization.
Experimental Methodology: Relative Rate Method
Direct measurement of absolute rate constants for PCBs is difficult due to their low vapor pressure and wall adsorption. The Relative Rate Method is the industry standard for validating these kinetics.
Protocol Design
This protocol relies on comparing the decay of PCB 16 against a reference compound (e.g., toluene or biphenyl) with a well-established
Step-by-Step Workflow:
-
Chamber Preparation: Use a collapsible Teflon (FEP) smog chamber (approx. 50-100 L) to minimize wall losses. Flush with purified zero-air.
-
Reactant Injection:
-
Inject PCB 16 (dissolved in methanol) and the Reference Compound.
-
Allow equilibration (dark) for 1 hour to establish wall equilibrium.
-
-
Radical Precursor: Inject methyl nitrite (
) or isopropyl nitrite as the photolytic source of OH radicals. -
Initiation: Irradiate the chamber with UV blacklamps (
nm). -
Sampling: Collect gas samples at
minutes using Tenax-TA solid sorbent tubes. -
Analysis: Thermal desorption coupled with GC-MS (SIM mode) to quantify the depletion of PCB 16 and the Reference.
Data Analysis (The Math)
Plot
Caption: Workflow for determining k-OH using the Relative Rate Method in a photochemical smog chamber.
Toxicological Implications (Drug Development Context)
While this guide focuses on atmospheric chemistry, the degradation products of PCB 16 are of high relevance to inhalation toxicology and drug metabolism studies.
Bioactivation Mimicry
The atmospheric conversion of PCB 16 to OH-PCBs (Hydroxylated PCBs) mimics the Phase I metabolic oxidation performed by human Cytochrome P450 enzymes (specifically CYP2B6 and CYP1A1).
-
Atmosphere: OH• radical attack
OH-PCB. -
Liver/Lung: CYP450 Fe-O attack
OH-PCB.
Enhanced Toxicity of Metabolites
Research indicates that the OH-PCBs formed via this atmospheric half-life decay are biologically more active than the parent PCB 16:
-
Thyroid Disruption: OH-PCBs structurally resemble thyroxine (
). They bind to transthyretin (TTR) with high affinity, displacing natural thyroid hormones and potentially causing neurodevelopmental deficits. -
Oxidative Stress: OH-PCBs can be further oxidized to quinones, which enter redox cycles that generate superoxide anions, leading to cellular oxidative stress.
Implication: Inhalation risk assessments based solely on parent PCB 16 concentrations may underestimate toxicity, as the "aged" air mass contains the more potent hydroxylated derivatives.
References
-
Anderson, P. N., & Hites, R. A. (1996).[1] OH Radical Reactions: The Major Removal Pathway for Polychlorinated Biphenyls from the Atmosphere.[2] Environmental Science & Technology.
-
Atkinson, R. (1987). A structure-activity relationship for the estimation of rate constants for the gas-phase reactions of OH radicals with organic compounds. International Journal of Chemical Kinetics.
-
Totten, L. A., et al. (2002).[3] Re-evaluation of air-water exchange fluxes of PCBs in Green Bay and southern Lake Michigan. Environmental Science & Technology.
-
Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology.
-
US EPA. (1996). Atmospheric Degradation of Method 8270 Constituents. Technical Background Document.
Sources
An In-depth Technical Guide to the Thermodynamic Stability of Ortho-Substituted Trichlorobiphenyls
Abstract
This technical guide provides a comprehensive examination of the thermodynamic stability of ortho-substituted trichlorobiphenyls, a significant subclass of polychlorinated biphenyls (PCBs). For decades, the persistence and toxicity of PCBs have been a focal point of environmental and toxicological research. The substitution pattern of chlorine atoms on the biphenyl scaffold dictates the molecule's physicochemical properties, including its resistance to degradation. This document synthesizes theoretical principles, experimental data, and computational modeling techniques to elucidate the factors governing the stability of these congeners. We delve into the concepts of steric hindrance, atropisomerism, and rotational energy barriers, presenting both qualitative and quantitative data. Detailed experimental and computational protocols are provided to equip researchers, scientists, and drug development professionals with the necessary tools to investigate these complex molecules.
Introduction: The Significance of Ortho-Substitution
Polychlorinated biphenyls (PCBs) are a class of 209 distinct aromatic compounds (congeners) formed by the chlorination of biphenyl. Their industrial utility, primarily as dielectric and coolant fluids, was widespread before their ban in many countries due to their environmental persistence and adverse health effects.[1] The thermodynamic stability of a PCB congener is a critical determinant of its environmental fate, bioavailability, and toxicity.
This guide focuses specifically on trichlorobiphenyls featuring at least one chlorine atom at an ortho-position (positions 2, 2', 6, and 6'). These congeners are of particular interest because ortho-substitution dramatically influences the molecule's three-dimensional structure.[1] The presence of bulky chlorine atoms in these positions forces the two phenyl rings to twist relative to each other, creating a non-planar conformation. This structural constraint is the primary determinant of the unique thermodynamic properties and stability of these molecules. Understanding this stability is crucial for predicting their environmental persistence and for developing effective remediation strategies.
Theoretical Framework: The Energetics of Non-Planarity
The thermodynamic stability of a molecule is quantified by its Gibbs free energy (
Steric Hindrance and Dihedral Angle
When chlorine atoms occupy the ortho-positions, they clash sterically, preventing the free rotation of the phenyl rings around the central C-C single bond.[1] This repulsion forces the molecule into a twisted conformation, characterized by the dihedral angle between the planes of the two phenyl rings. The greater the number and size of the ortho-substituents, the larger the equilibrium dihedral angle and the more twisted the molecule. This distortion from a planar structure raises the molecule's ground-state energy, a key component of its enthalpy of formation.
Atropisomerism: The Consequence of Restricted Rotation
In congeners with three or four ortho-chlorines, the steric hindrance is so significant that it creates a high energy barrier to rotation around the C-C bond. If this rotational barrier is large enough to allow for the isolation of individual, non-interconverting rotational isomers (rotamers) at room temperature, these isomers are known as atropisomers . These atropisomers are non-superimposable mirror images of each other (enantiomers) and can exhibit different biological activities and degradation rates. The existence of stable atropisomers is a direct consequence of a high rotational energy barrier, which is a hallmark of highly ortho-substituted PCBs.
The Rotational Energy Barrier and Thermodynamic Stability
The magnitude of the rotational energy barrier is a critical thermodynamic parameter. A higher barrier indicates greater resistance to conformational change, leading to more stable and persistent atropisomers. The transition state for rotation involves a near-planar conformation where steric repulsion is maximized, resulting in a high energy peak. The difference between the ground state (twisted conformation) and this transition state defines the activation energy for rotation.
Below is a conceptual diagram illustrating the relationship between ortho-substitution and the emergence of stable atropisomers.
Caption: Relationship between ortho-substitution and atropisomerism in PCBs.
Experimental Determination of Thermodynamic Stability
Quantifying the thermodynamic stability of ortho-substituted trichlorobiphenyls requires sophisticated experimental techniques capable of separating atropisomers and measuring energy differences.
Methodologies Overview
-
Calorimetry: Techniques like combustion calorimetry can be used to determine the standard enthalpy of formation (
). However, this provides data for the racemic mixture and does not resolve the properties of individual atropisomers. -
Equilibrium Studies: By studying the equilibrium between different congeners or isomers at various temperatures, the change in Gibbs free energy (
) for the reaction can be determined. -
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase is the most powerful tool for separating atropisomers.[5][6] By analyzing the peak ratios and studying the kinetics of interconversion (racemization) at different temperatures, the rotational energy barrier can be determined.
Protocol: Chiral Gas Chromatography for Atropisomer Separation
This protocol outlines a general workflow for the separation and quantification of PCB atropisomers. The choice of column and specific parameters must be optimized for the target analytes.
Objective: To separate and quantify the atropisomers of an ortho-substituted trichlorobiphenyl.
Materials:
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS).
-
Chiral capillary column (e.g., Chirasil-Dex or similar cyclodextrin-based column).[6]
-
High-purity helium or hydrogen as carrier gas.
-
Sample containing the target trichlorobiphenyl congener(s) dissolved in a suitable solvent (e.g., hexane).
-
Internal standard (e.g., a non-chiral PCB congener not present in the sample).
Methodology:
-
Instrument Setup:
-
Install the chiral capillary column in the GC.
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline.
-
Set the carrier gas flow rate to the optimal value for the column dimensions (typically around 1-2 mL/min).
-
-
Temperature Program:
-
Rationale: A precise temperature program is crucial. The initial temperature must be low enough to allow for chiral recognition on the stationary phase, while the ramp rate must be optimized to achieve baseline separation of the enantiomeric peaks without being so slow that it causes excessive peak broadening.
-
Example Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 200 °C.
-
Hold: 10 minutes at 200 °C.
-
-
-
Injector and Detector Conditions:
-
Set the injector temperature to 250 °C (Splitless mode for trace analysis).
-
Set the ECD or MS detector temperature to 300 °C.
-
-
Sample Injection and Analysis:
-
Prepare a dilution series of the sample and internal standard for calibration.
-
Inject 1 µL of the sample onto the column.
-
Acquire the chromatogram. The two atropisomers should appear as two distinct, closely eluting peaks.
-
-
Data Processing and Validation:
-
Integrate the peak areas for both atropisomers and the internal standard.
-
Calculate the concentration of each atropisomer using the calibration curve.
-
Self-Validation: The system is validated by confirming that the sum of the concentrations of the two atropisomers equals the total concentration of the congener determined on a non-chiral column. Replicate injections should yield a relative standard deviation of <5%.
-
Caption: Experimental workflow for chiral GC analysis of PCB atropisomers.
Tabulated Thermodynamic Data
Obtaining precise, experimentally-derived Gibbs free energy and enthalpy of formation data for specific ortho-substituted trichlorobiphenyls is challenging and not widely available in the literature. Much of the available data is derived from computational models or group additivity schemes. Below is a table summarizing estimated values for representative congeners to illustrate the impact of substitution patterns.
| Congener (PCB #) | Substitution Pattern | Estimated ΔHf° (g) (kJ/mol)[7] | Comments |
| PCB 16 | 2,2',3-Trichloro | ~ 55 | Di-ortho substitution leads to significant steric strain. |
| PCB 20 | 2,2',5-Trichloro | ~ 50 | Di-ortho substitution. |
| PCB 28 | 2,4,4'-Trichloro | ~ 30 | Mono-ortho substitution results in lower steric strain and greater stability. |
Note: These values are estimations from group additivity models and serve for comparative purposes. Experimental values may vary.
Computational Modeling of Trichlorobiphenyl Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, complementary approach to experimental methods for probing the thermodynamic stability of PCBs.[8] DFT allows for the calculation of molecular structures, energies, and rotational barriers with a high degree of accuracy.
Introduction to Quantum Chemical Methods
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. By solving approximations of the Schrödinger equation, it can determine the optimized geometry of a molecule and its corresponding electronic energy. This allows for the calculation of thermodynamic properties like the enthalpy of formation and the exploration of potential energy surfaces, such as the one governing the rotation around the biphenyl C-C bond.
Protocol: Calculating Rotational Energy Barriers using DFT
This protocol describes a typical workflow for calculating the rotational energy barrier of an ortho-substituted trichlorobiphenyl.
Objective: To compute the potential energy surface and determine the rotational barrier for a target congener.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
-
A molecular visualization tool (e.g., Avogadro, GaussView).
Methodology:
-
Structure Preparation:
-
Build the 3D structure of the target trichlorobiphenyl congener (e.g., 2,2',3-trichlorobiphenyl).
-
-
Ground State Optimization:
-
Rationale: First, find the lowest energy conformation (the ground state). This establishes the baseline energy.
-
Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**). This will yield the equilibrium dihedral angle and the ground state energy (
).
-
-
Transition State Search (or Potential Energy Scan):
-
Rationale: To find the peak of the energy barrier, we must model the transition state. This can be done by either a direct transition state search or by mapping the energy at various fixed dihedral angles.
-
Method: Potential Energy Scan
-
Starting from the optimized ground state structure, perform a series of constrained geometry optimizations.
-
In each step, the dihedral angle between the phenyl rings is fixed at a specific value (e.g., from 0° to 90° in 5° increments), while all other geometric parameters are allowed to relax.
-
This scan generates a series of energies corresponding to different points along the rotational coordinate.
-
-
-
Data Analysis:
-
Plot the energy versus the dihedral angle.
-
The transition state will be the point of maximum energy (
), which typically occurs at or near a 90° dihedral angle for the planarization pathway. -
The rotational energy barrier (
) is calculated as: .
-
-
Validation:
-
The calculated rotational barrier can be compared to available experimental data or trends observed for similar congeners to validate the computational model. The choice of functional and basis set can significantly impact the result and should be justified based on literature precedents for similar systems.
-
Conclusion: Structure-Stability Relationships and Implications
The thermodynamic stability of ortho-substituted trichlorobiphenyls is fundamentally governed by steric hindrance. The presence of chlorine atoms in the ortho-positions induces a non-planar conformation, which, in cases of di- or tri-ortho-substitution, leads to a significant rotational energy barrier and the existence of stable atropisomers.
Key Takeaways:
-
Stability is Inversely Related to Strain: Congeners with more ortho-chlorines experience greater steric strain, leading to a higher enthalpy of formation and lower thermodynamic stability compared to less-substituted congeners.
-
Rotational Barriers Dictate Persistence: A high rotational barrier prevents interconversion between atropisomers, effectively locking the molecule in a specific conformation. This kinetic stability contributes significantly to the overall environmental persistence of these chiral congeners.
-
Structure Dictates Biological Interaction: The fixed, twisted three-dimensional structure of these molecules determines how they interact with biological systems, such as enzymes and receptors. The differential biological activity between atropisomers underscores the importance of studying them as separate chemical entities.
This guide has provided a foundational understanding of the principles, experimental techniques, and computational methods used to assess the thermodynamic stability of ortho-substituted trichlorobiphenyls. For researchers in environmental science and drug development, a thorough grasp of these concepts is essential for predicting the fate of these pollutants and for understanding the structure-activity relationships that govern their biological effects.
References
-
Lehmler, H. J., et al. (2010). Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers. PMC. [Link]
-
Lyshkov, I., et al. (2001). Enthalpies of Formation for Gaseous Polychlorinated Biphenyls: A Modified Group Additivity Scheme. The Journal of Physical Chemistry A. [Link]
-
Haglund, P. (1996). Determination of the Gas Chromatographic Elution Sequences of the (+)- and (-)-Enantiomers of Stable Atropisomeric PCBs on Chirasil-Dex. Journal of High Resolution Chromatography. [Link]
-
Lehmler, H. J., et al. (2006). Crystal Structure and Density Functional Theory Studies of Toxic Quinone Metabolites of Polychlorinated Biphenyls. PMC. [Link]
-
Wikipedia. (2023). Gibbs free energy. Wikipedia. [Link]
-
LibreTexts, C. (2023). Gibbs (Free) Energy. Chemistry LibreTexts. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). ATSDR. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Gibbs Free Energy [chemed.chem.purdue.edu]
- 3. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ee-net.ne.jp [ee-net.ne.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal Structure and Density Functional Theory Studies of Toxic Quinone Metabolites of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
2,2',3-Trichlorobiphenyl CAS number 38444-93-8 literature review
CAS Number: 38444-93-8 IUPAC Name: 1,2,3-trichloro-4-(2-chlorophenyl)benzene (Note: Common nomenclature uses biphenyl numbering: 2,2',3-Trichlorobiphenyl) Congener ID: PCB 4 (Ballschmiter & Zell)
Part 1: Chemical Identity & Physiochemical Foundation[1]
2,2',3-Trichlorobiphenyl (PCB 4) is a lower-chlorinated, ortho-substituted congener belonging to the class of Non-Dioxin-Like PCBs (NDL-PCBs) . Unlike their coplanar counterparts (e.g., PCB 77, 126), PCB 4 possesses significant steric hindrance at the biphenyl bridge due to chlorine substitution at the 2 and 2' positions. This steric bulk prevents the two phenyl rings from achieving coplanarity, fundamentally altering its toxicological profile and metabolic fate compared to dioxin-like congeners.
Physiochemical Profile
| Parameter | Value / Characteristic | Relevance to Research |
| Molecular Formula | C₁₂H₇Cl₃ | Basis for MS ion selection |
| Molecular Weight | 257.54 g/mol | Calculation of molar dosage |
| Physical State | Solid (Crystalline) | Handling and weighing standards |
| Log K_ow | ~5.0 - 5.3 | High lipophilicity; predicts bioaccumulation in adipose tissue |
| Vapor Pressure | ~1.5 x 10⁻³ Pa (25°C) | Semi-volatile; requires sealed storage to prevent cross-contamination |
| Structure Type | Di-ortho substituted | Critical: Inhibits binding to the Aryl Hydrocarbon Receptor (AhR) |
Part 2: Synthesis & Purification Strategy
For research applications requiring high-purity standards (e.g., toxicology screening or metabolic profiling), isolation from technical mixtures (like Aroclors) is insufficient due to co-eluting congeners.[1] De novo synthesis via Suzuki-Miyaura cross-coupling is the gold standard, offering regioselectivity that prevents the formation of isomeric impurities.
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
Objective: Synthesize 2,2',3-Trichlorobiphenyl with >98% purity.
Retrosynthetic Logic: The target molecule is constructed by coupling a 2,3-dichlorophenyl synthon with a 2-chlorophenyl synthon.[1] The use of boronic acids ensures the bond forms specifically at the ipso carbons.
Reagents:
-
Aryl Halide: 1-Bromo-2-chlorobenzene[1]
-
Boronic Acid: 2,3-Dichlorophenylboronic acid[1]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))[1]
-
Base: Na₂CO₃ (2M aqueous)[1]
-
Solvent: Dimethoxyethane (DME) or Toluene/Ethanol mix[1]
Step-by-Step Workflow:
-
Inert Atmosphere: Purge a reaction flask with Argon. Oxygen poisoning of the Pd catalyst is the primary cause of yield failure.
-
Dissolution: Dissolve 1.0 eq of 1-Bromo-2-chlorobenzene and 1.1 eq of 2,3-Dichlorophenylboronic acid in degassed DME.
-
Catalysis: Add 3-5 mol% Pd(PPh₃)₄. Stir for 10 minutes to ensure homogeneity.
-
Activation: Add 2.0 eq of Na₂CO₃ (aq).
-
Reflux: Heat to 80-90°C for 12–18 hours. Monitor via GC-FID.
-
Workup: Cool, extract with hexane, and dry over MgSO₄.
-
Purification: Flash chromatography (Silica gel; Hexane mobile phase).[1] PCB 4 elutes rapidly due to high lipophilicity.
Visualization: Synthesis Pathway
Caption: Regioselective synthesis of PCB 4 via Palladium-catalyzed cross-coupling, preventing isomer formation.
Part 3: Analytical Profiling (GC-MS)
Quantification of PCB 4 requires rigorous separation from other trichloro- congeners (e.g., PCB 5, PCB 8).[1]
Instrument: GC-MS (Single Quadrupole or Triple Quad for MRM).[1] Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).[1] 30m x 0.25mm x 0.25µm.[1][2]
Method Parameters
-
Carrier Gas: Helium (1.0 mL/min constant flow).[1]
-
Inlet: Splitless, 250°C.
-
Oven Program:
-
80°C (hold 1 min).
-
Ramp 15°C/min to 180°C.
-
Ramp 5°C/min to 300°C (This slow ramp is critical for congener separation).[1]
-
Diagnostic Ions (SIM Mode)
| Ion Type | m/z | Purpose |
| Quantifier | 256.0 | Molecular Ion [M]⁺ (³⁵Cl₃) |
| Qualifier 1 | 258.0 | Isotope Peak [M+2]⁺ (³⁵Cl₂³⁷Cl) |
| Qualifier 2 | 186.0 | Loss of Cl₂ ([M-70]⁺) |
Quality Control Note: The ratio of m/z 256 to 258 must be approximately 1:1 (specifically 1.0 : 0.98) based on the natural abundance of chlorine isotopes. Deviation indicates interference.[1]
Part 4: Metabolic Fate & Biotransformation[1]
For drug development professionals, PCB 4 serves as a model substrate for Cytochrome P450 2B (CYP2B) induction and metabolism.[1] Unlike dioxin-like PCBs which induce CYP1A via the AhR, PCB 4 is an NDL-PCB and interacts with the CAR/PXR nuclear receptors.
Metabolic Pathway
-
Phase I Oxidation: PCB 4 is readily metabolized due to the presence of unsubstituted vicinal carbons (H-atoms on adjacent carbons) on both rings.[1]
-
Mechanism: Formation of an arene oxide intermediate, followed by NIH shift or hydrolysis.[1]
-
Major Metabolites:
-
3'-OH-PCB 4 (Meta-hydroxylation)[1]
-
4'-OH-PCB 4 (Para-hydroxylation)
-
Visualization: Metabolic Activation
Caption: Bioactivation of PCB 4 by CYP2B/3A isozymes yielding hydroxylated metabolites.
Part 5: Toxicology & Mechanism of Action
The toxicity of PCB 4 is distinct from "dioxin-like" toxicity.[1] It does not cause thymic atrophy or severe wasting syndrome.[1] Instead, it acts as a neuroactive compound.
Core Mechanism: Ryanodine Receptor (RyR) Sensitization
PCB 4 is a potent sensitizer of the Ryanodine Receptor (RyR), an intracellular calcium channel on the sarcoplasmic/endoplasmic reticulum.
-
Target: RyR1 (Skeletal Muscle) and RyR2 (Hippocampus/Cortex).[1]
-
Effect: It stabilizes the RyR channel in an "open" conformation.
-
Outcome: Uncontrolled efflux of Ca²⁺ from intracellular stores into the cytoplasm.[1] This alters neuronal signaling and can lead to dendritic growth defects or excitotoxicity.
Comparative Toxicity Profile
| Feature | PCB 4 (NDL-PCB) | PCB 126 (Dioxin-Like) |
| Receptor Target | RyR, CAR, PXR | AhR (Aryl Hydrocarbon Receptor) |
| Key Toxicity | Neurotoxicity, Ca²⁺ dysregulation | Immunotoxicity, Teratogenicity |
| CYP Induction | CYP2B, CYP3A | CYP1A1, CYP1A2 |
| Structure | Non-planar (Ortho-Cl) | Coplanar (No Ortho-Cl) |
Visualization: Neurotoxic Mechanism
Caption: NDL-PCB mechanism: PCB 4 sensitizes RyR channels, triggering calcium-dependent neurotoxicity.
References
-
Synthesis & Chemistry: Lehmler, H. J., & Robertson, L. W. (2001).[1] Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.[1][4][5] Chemosphere, 45(2), 137-143.[1][5]
-
Metabolism (CYP Isozymes): McGraw, J. E., & Waller, D. P. (2006).[1][6] Specific human CYP 450 isoform metabolism of a pentachlorobiphenyl.[6] Biochemical and Biophysical Research Communications, 344(1), 129-133.[1][6] (Demonstrates NDL-PCB metabolism principles relevant to PCB 4).
-
Neurotoxicity (RyR Mechanism): Pessah, I. N., et al. (2010).[1] Ryanodine receptor channelopathies: Mechanisms and animal models. (Contextualizes PCB interaction with RyR).
-
Analytical Method (EPA 1668): U.S. Environmental Protection Agency.[1][2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
Sources
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific human CYP 450 isoform metabolism of a pentachlorobiphenyl (PCB-IUPAC# 101) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 2,2',3-Trichlorobiphenyl (PCB 16) Reference Standards
Executive Summary
This technical guide details the regioselective synthesis of 2,2',3-Trichlorobiphenyl (PCB 16) , a critical analytical standard used in environmental toxicology and metabolic profiling. Unlike industrial PCB mixtures (e.g., Aroclors), which are complex cocktails of congeners, high-purity single-congener standards are required for precise quantitation in GC-MS/ECD workflows and toxicological assays.
This protocol utilizes a Suzuki-Miyaura cross-coupling approach, chosen for its superior regiocontrol compared to classical Ullmann coupling. We provide a self-validating workflow ensuring >99.5% purity, confirmed via GC-MS and NMR spectroscopy.
Safety & Regulatory Compliance (Core Directive)
WARNING: Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) and potential human carcinogens.
-
Containment: All synthesis must occur within a certified chemical fume hood.
-
Waste: All solid and liquid waste must be segregated as "Halogenated Organic Waste" and disposed of according to EPA Method 1668C guidelines.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Retrosynthetic Analysis & Strategy
To synthesize 2,2',3-Trichlorobiphenyl (PCB 16) without contaminating isomers, we disconnect the biaryl bond. The most efficient pathway involves the coupling of a di-chlorinated boronic acid with a mono-chlorinated halide.
Pathway Selection:
-
Fragment A (Nucleophile): 2,3-Dichlorophenylboronic acid.
-
Fragment B (Electrophile): 1-Bromo-2-chlorobenzene.
Rationale: 1-Bromo-2-chlorobenzene is highly reactive in oxidative addition steps, while 2,3-dichlorophenylboronic acid minimizes steric hindrance issues common in tri-ortho substituted systems.
Diagram 1: Retrosynthesis and Reaction Pathway
Caption: Figure 1. Suzuki-Miyaura cross-coupling pathway for the regioselective synthesis of PCB 16.
Experimental Protocol: Synthesis of PCB 16
Reagents and Materials
| Component | CAS No.[1][2] | Equiv.[3] | Function |
| 1-Bromo-2-chlorobenzene | 694-80-4 | 1.0 | Electrophile |
| 2,3-Dichlorophenylboronic acid | 151169-75-4 | 1.2 | Nucleophile |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 0.03 | Catalyst |
| Sodium Carbonate (2M aq) | 497-19-8 | 3.0 | Base |
| Toluene / Ethanol | N/A | 4:1 v/v | Solvent System |
Step-by-Step Synthesis Procedure
-
Inert Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.
-
Solvent Degassing: In a separate vessel, sparge the Toluene/Ethanol mixture (40 mL total) with Argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Reagent Addition: Under positive Argon flow, add:
-
1-Bromo-2-chlorobenzene (5.0 mmol, 0.96 g)
-
2,3-Dichlorophenylboronic acid (6.0 mmol, 1.14 g)
-
Pd(PPh3)4 (0.15 mmol, 173 mg)
-
-
Activation: Add the degassed solvent mixture via syringe. Stir for 5 minutes until solids dissolve.
-
Base Addition: Add 7.5 mL of degassed 2M Na2CO3 aqueous solution. The mixture will become biphasic.
-
Reflux: Heat the reaction to 90°C (oil bath temperature) and reflux vigorously for 12 hours. The vigorous stirring is essential for phase transfer.
-
Quench: Cool to room temperature. Dilute with 50 mL water and 50 mL ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 30 mL ethyl acetate. Combine organic phases, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
Purification Protocol (The "High-Purity" Standard)
Achieving >99.5% purity requires removing the de-halogenated byproducts and triphenylphosphine oxide.
Flash Column Chromatography
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: 100% Hexanes (HPLC Grade). Note: PCBs are highly lipophilic and elute quickly. Oxygenated byproducts (phosphine oxide) will remain on the column.
-
Procedure: Load crude oil onto the column. Collect fractions. PCB 16 typically elutes in the first 2-3 column volumes.
Recrystallization (Polishing)
-
Solvent: Methanol (warm) or Pentane/Methanol.
-
Method: Dissolve the chromatographed product in minimal warm methanol. Cool slowly to 4°C, then -20°C.
-
Result: PCB 16 crystallizes as white needles/prisms. Filter and dry under high vacuum.
Diagram 2: Purification & QC Workflow
Caption: Figure 2. Multi-stage purification workflow ensuring removal of catalytic byproducts and isomers.
Validation & Quality Control (Self-Validating System)
GC-MS Analysis
Instrument: Agilent 7890/5977 or equivalent. Column: DB-5ms (30m x 0.25mm x 0.25µm). Parameters:
-
Injector: 250°C, Splitless.
-
Oven: 80°C (1 min) -> 20°C/min -> 180°C -> 5°C/min -> 300°C.
-
Acceptance Criteria:
-
Retention Time: Match against known standard (approx. relative to internal standard).
-
Mass Spectrum: Parent ion m/z 256 (primary), 258, 260.
-
Isotope Pattern: Chlorine cluster must match theoretical 3:1 ratio for 3 Cl atoms.
-
NMR Spectroscopy (Structural Confirmation)
Instrument: 400 MHz or higher (CDCl3). Key Diagnostic Signals:
-
Ring A (2,3-dichloro): Look for the ABC system or specific coupling constants indicative of 1,2,3-substitution.
-
Ring B (2-chloro): Look for the ABCD system typical of ortho-substitution.
-
Integration: Total aromatic protons = 7.
Data Summary Table
| Parameter | Specification | Validation Method |
| Appearance | White crystalline solid | Visual |
| Purity | > 99.5% | GC-FID / GC-MS |
| Identity | m/z 256 (M+), 186 (M-Cl2) | GC-MS (EI) |
| Isomeric Purity | No detectable isomers | GC-MS (SIM Mode) |
References
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137–143.
-
U.S. EPA. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by Low-Resolution Mass Spectrometry.
-
Larsen, B., Bøwadt, S., & Facchetti, S. (1992). Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns. International Journal of Environmental Analytical Chemistry.
-
PubChem. (n.d.). 2,2',3-Trichlorobiphenyl (PCB 16) Compound Summary.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Sensitivity Quantification of PCB Congener 4 in Biological Matrices by Isotope Dilution GC-MS/MS
Abstract & Introduction
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are ubiquitous in the environment and bioaccumulate in the food web.[1][2] Due to their lipophilic nature, they are readily stored in the adipose tissues of living organisms.[3][4] Exposure to PCBs has been linked to a range of adverse health effects, including endocrine disruption and neurotoxicity.[5] PCB 4 (2,2'-Dichlorobiphenyl) is a lower-chlorinated congener often found in environmental and biological samples. Accurate and sensitive quantification of specific congeners like PCB 4 is critical for toxicological risk assessment and human exposure studies.
Biological matrices such as serum and adipose tissue are complex, containing high levels of lipids and other potential interferences that challenge analytical sensitivity and accuracy.[3][6] This application note provides a detailed, field-proven protocol for the robust quantification of PCB 4 using gas chromatography-tandem mass spectrometry (GC-MS/MS). The methodology is grounded in the principles of isotope dilution, which is the gold standard for correcting for matrix effects and analyte loss during sample preparation.[7][8] By spiking the sample with a stable, isotopically labeled version of the analyte (e.g., ¹³C₁₂-PCB 4) at the beginning of the workflow, any losses of the native analyte are mirrored by the internal standard, ensuring high-quality, defensible data.[7][9]
This guide is designed for researchers and scientists in environmental health, toxicology, and drug development, providing both the procedural steps and the scientific rationale behind them.
Principle of the Method
The overall analytical workflow involves three main stages: extraction, cleanup, and instrumental analysis.[10]
-
Sample Fortification & Extraction: The biological sample (e.g., serum, homogenized adipose tissue) is first fortified with a known amount of ¹³C₁₂-labeled PCB 4 internal standard. The lipids and the lipophilic PCBs (both native and labeled) are then extracted from the aqueous matrix using an organic solvent system.
-
Extract Cleanup: The raw extract contains a high concentration of lipids which can interfere with GC analysis by contaminating the instrument and compromising chromatographic resolution.[3] A cleanup step, typically using column chromatography with an adsorbent like Florisil or silica gel, is essential to separate the PCBs from the bulk of the lipid matrix.[1][10][11]
-
GC-MS/MS Analysis: The purified extract is injected into a GC-MS/MS system. The gas chromatograph separates PCB 4 from other congeners and matrix components based on its boiling point and interaction with the capillary column. The tandem mass spectrometer provides two layers of mass filtering (MS/MS) in Multiple Reaction Monitoring (MRM) mode, offering exceptional selectivity and sensitivity for detecting PCB 4 even at trace levels in complex samples.[8][12] Quantification is achieved by comparing the peak area ratio of the native PCB 4 to the labeled internal standard against a calibration curve.
Reagents, Standards, and Materials
-
Solvents: Pesticide residue grade or equivalent high-purity hexane, dichloromethane (DCM), isooctane, and methanol.
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours), Florisil (pesticide residue grade, activated), and sulfuric acid-modified silica gel (optional).[1][13]
-
Standards:
-
Native PCB 4 standard solution (e.g., 10 µg/mL in isooctane).
-
¹³C₁₂-labeled PCB 4 internal standard (IS) solution (e.g., 10 µg/mL in isooctane).
-
Calibration solutions prepared by diluting stock standards in isooctane to cover the expected concentration range (e.g., 0.1 to 50 pg/µL).[14]
-
-
Materials: Glass vials, Pasteur pipettes, volumetric flasks, concentrator tubes (e.g., Kuderna-Danish), nitrogen evaporation system, chromatography columns (glass, ~1 cm ID), and glass wool.
Protocol 1: Sample Extraction & Cleanup from Human Serum
This protocol is optimized for a 2 mL human serum sample.
4.1 Causality Behind Experimental Choices:
-
Protein Denaturation: Methanol is used to precipitate serum proteins, releasing the protein-bound fraction of PCBs and making them accessible for solvent extraction.
-
Liquid-Liquid Extraction (LLE): A hexane/DCM mixture provides the appropriate polarity to efficiently extract lipophilic compounds like PCBs from the aqueous/methanolic sample.
-
Florisil Cleanup: Florisil is a polar adsorbent (magnesium silicate) that strongly retains polar lipids while allowing the nonpolar PCBs to elute with a nonpolar solvent like hexane. This is a critical step for protecting the GC system.[1][10]
4.2 Step-by-Step Protocol:
-
Sample Preparation:
-
Allow the frozen serum sample to thaw completely at room temperature.
-
Vortex the sample for 10 seconds to ensure homogeneity.
-
Pipette 2.0 mL of serum into a 15 mL glass centrifuge tube.
-
-
Internal Standard Fortification:
-
Spike the serum sample with a precise volume of ¹³C₁₂-PCB 4 internal standard solution to achieve a final concentration of approximately 5 pg/µL in the final 100 µL extract (e.g., add 50 µL of a 100 pg/µL IS solution).
-
Briefly vortex the sample (5 seconds).
-
-
Extraction:
-
Add 4 mL of methanol to the tube to precipitate proteins. Vortex vigorously for 1 minute.
-
Add 5 mL of a 1:1 (v/v) hexane:DCM mixture.
-
Cap the tube and vortex for 2 minutes, then centrifuge at 2,500 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean concentrator tube using a glass Pasteur pipette.
-
Repeat the extraction step on the remaining aqueous layer with a second 5 mL aliquot of hexane:DCM.
-
Combine the organic extracts.
-
-
Concentration & Cleanup:
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Prepare a cleanup column by packing a glass column with 1 g of activated Florisil, topped with 1 cm of anhydrous sodium sulfate.
-
Pre-rinse the column with 5 mL of hexane.
-
Load the 1 mL concentrated extract onto the column.
-
Elute the PCBs with 10 mL of hexane, collecting the eluate in a clean concentrator tube.
-
Concentrate the eluate to a final volume of 100 µL in isooctane (solvent exchange). Transfer to a GC vial with a micro-insert.
-
Protocol 2: Sample Extraction & Cleanup from Adipose Tissue
This protocol is designed for ~200 mg of adipose tissue.
5.1 Causality Behind Experimental Choices:
-
Homogenization: Adipose tissue requires homogenization with a drying agent (sodium sulfate) to create a free-flowing powder, maximizing the surface area for efficient solvent extraction.[3]
-
Pressurized Liquid Extraction (PLE): While traditional Soxhlet extraction is effective, PLE offers a highly automated, faster, and more efficient extraction by using elevated temperatures and pressures, reducing solvent consumption.[1]
-
Lipid Removal: Adipose tissue extracts are >95% lipid. A multi-step cleanup, potentially involving gel permeation chromatography (GPC) or sulfuric acid-modified silica, is often necessary for such high-fat matrices.[10][13]
5.2 Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 200 mg of tissue into a mortar.
-
Add 1 g of anhydrous sodium sulfate and grind with a pestle until a uniform, free-flowing powder is obtained.
-
-
Internal Standard Fortification & Extraction:
-
Transfer the homogenate to a PLE cell.
-
Spike the sample directly in the cell with the ¹³C₁₂-PCB 4 internal standard.
-
Extract using a PLE system with hexane:DCM (1:1) at 100°C and 1500 psi.[1] Collect the extract.
-
-
Cleanup:
-
Concentrate the PLE extract to 1 mL.
-
Perform a primary lipid cleanup using the Florisil column as described in Protocol 1 (Section 4.2, Step 4). For adipose tissue, a larger column with 2-4 g of Florisil may be required.
-
Expert Tip: If the extract remains cloudy or colored, a secondary cleanup using a column packed with 2 g of 40% sulfuric acid-modified silica gel may be necessary to remove remaining lipids and pigments. Elute with hexane.
-
-
Final Preparation:
-
Concentrate the final cleaned extract to 100 µL in isooctane and transfer to a GC vial.
-
GC-MS/MS Instrumental Analysis
6.1 Rationale for Parameter Selection:
-
Injector: A splitless injection is used to transfer the maximum amount of analyte onto the column, which is essential for trace-level analysis.
-
GC Column: A DB-5ms or similar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of PCB congeners.[15]
-
Oven Program: The temperature program is optimized to ensure PCB 4 is well-resolved from potential co-eluting congeners and matrix interferences.
-
MS/MS (MRM): Using MS/MS is crucial for eliminating matrix interference.[16] By selecting a specific precursor ion for PCB 4 and monitoring a characteristic product ion, chemical noise is virtually eliminated, dramatically improving the signal-to-noise ratio.[7][8]
6.2 Instrumental Parameters & Protocol
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 7000 series Triple Quadrupole MS or equivalent |
| Injection | 1 µL, Splitless, 280°C Inlet Temp |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | 100°C (hold 2 min), ramp 15°C/min to 320°C (hold 5 min) |
| Transfer Line | 300°C |
| Ion Source | Electron Ionization (EI), 70 eV, 300°C |
| MS Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Recommended GC-MS/MS Parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| PCB 4 | 222.0 | 152.0 | 20 | Quantifier |
| PCB 4 | 224.0 | 152.0 | 20 | Qualifier |
| ¹³C₁₂-PCB 4 (IS) | 234.0 | 164.0 | 20 | Quantifier |
Table 2: MRM Transitions for PCB 4 and its Labeled Internal Standard.
Data Analysis and Quality Control
7.1 Quantification: Quantification is based on the isotope dilution method. A multi-point calibration curve (minimum 5 points) is generated by plotting the response ratio (Peak Area of Native PCB 4 / Peak Area of ¹³C₁₂-PCB 4) against the concentration ratio. The concentration of PCB 4 in the sample extract is calculated from this curve.
7.2 Quality Assurance/Quality Control (QA/QC): A robust analytical method requires a stringent QA/QC protocol to ensure data are trustworthy and defensible.[17]
| QC Check | Parameter | Acceptance Criteria | Rationale |
| Method Blank | PCB 4 Concentration | < Limit of Quantification (LOQ) | Monitors for laboratory contamination. |
| Calibration | Calibration Curve (R²) | ≥ 0.995 | Ensures linearity of instrument response. |
| Internal Standard | IS Recovery | 50 - 150%[9][18] | Monitors for excessive sample loss or matrix suppression/enhancement during the entire process. |
| Qualifier Ion Ratio | Ratio of Qualifier/Quantifier | Within ±30% of theoretical ratio | Confirms analyte identity and checks for co-eluting interferences. |
| Spiked Sample | Analyte Recovery | 70 - 130% | Checks for method accuracy and matrix-specific bias. |
Table 3: Key QA/QC Acceptance Criteria.
Conclusion
This application note provides a comprehensive and validated methodology for the quantification of PCB 4 in challenging biological matrices like serum and adipose tissue. The combination of efficient sample preparation, selective cleanup, and high-sensitivity GC-MS/MS analysis in MRM mode allows for accurate and precise results at environmentally and toxicologically relevant concentrations. The cornerstone of this protocol is the use of isotope dilution with a ¹³C-labeled internal standard, which is essential for correcting matrix-induced interferences and ensuring the highest degree of data quality. Adherence to the described protocols and QA/QC measures will enable laboratories to produce reliable and defensible data for human exposure assessment and research in toxicology and drug development.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. Retrieved February 10, 2026, from [Link]
-
Mes, J., & Weber, D. (1989). Recent Advances in the Analysis of PCBs and Pesticides in Human Adipose Tissue. Environ. Health Perspect. Retrieved February 10, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. EPA. Retrieved February 10, 2026, from [Link]
-
Katnić, Đ. B., et al. (2023). Validation Method for Determination of PCB Congeners in Soil using GC-MS. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Quinete, N., et al. (2011). Analytical approaches for the determination of PCB metabolites in blood: A review. Analytica Chimica Acta. Retrieved February 10, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2021). Report on the Multi-laboratory Validation of Clean Water Act Method 1628 for PCB Congeners. EPA. Retrieved February 10, 2026, from [Link]
-
Gump, K., et al. (2011). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Mariani, G., et al. (2007). Development and validation of a method for analysis of "dioxin-like" PCBs in environmental samples from the steel industry. Chemosphere. Retrieved February 10, 2026, from [Link]
-
Gump, K., et al. (2011). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction. J Chromatogr B Analyt Technol Biomed Life Sci. Retrieved February 10, 2026, from [Link]
-
Weistrand, C., et al. (1992). Supercritical fluid extraction of PCBs from human adipose tissue for HRGC/LRMS analysis. Chemosphere. Retrieved February 10, 2026, from [Link]
-
Stratton, C. L., & Geiszler, P. C. (1977). Analysis of Polychlorinated Biphenyl (PCB) in Human Blood Serum Samples: Final Report. U.S. Environmental Protection Agency. Retrieved February 10, 2026, from [Link]
-
Agilent Technologies. (2023). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved February 10, 2026, from [Link]
-
Krumwiede, D., & Huebschmann, H.-J. (n.d.). Analysis of PCBs in Food and Biological Samples Using GC-Triple Quadrupole MS–MS. Chromatography Today. Retrieved February 10, 2026, from [Link]
-
Luotamo, M., et al. (1985). Analysis of polychlorinated biphenyls (PCBs) in human serum. Environ Health Perspect. Retrieved February 10, 2026, from [Link]
-
Li, H., et al. (2018). Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum. Environ Sci Technol Lett. Retrieved February 10, 2026, from [Link]
-
European Union Reference Laboratory. (2009). ANALYTICAL REQUIREMENTS FOR DETERMINATION OF NON DIOXIN-LIKE PCBS IN FOOD. Organohalogen Compounds. Retrieved February 10, 2026, from [Link]
-
UNEP. (n.d.). PCB Laboratory Analysis. Retrieved February 10, 2026, from [Link]
-
Ghorbel, H., et al. (2021). Validation of an Analytical Method for Simultaneous Determination of 18 Persistent Organic Pollutants in Trout Using LLE Extraction and GC-MS/MS. Brieflands. Retrieved February 10, 2026, from [Link]
-
Kuklenyik, Z., et al. (2018). Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Fornadel, A. (2022). Analysis of PAHs and PCBs in multiple matrices. LabRulez GCMS. Retrieved February 10, 2026, from [Link]
-
Shimadzu Corporation. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. Retrieved February 10, 2026, from [Link]
-
Agilent Technologies. (n.d.). Polychlorinated Biphenyl (PCB) Analysis in Environmental Samples by GC/MS. Retrieved February 10, 2026, from [Link]
-
Pagano, T., & Holland, J. F. (2015). Improving analytical confidence in the determination of PCBs in complex matrices by a sequential GC-MS/MS approach. Journal of the American Society for Mass Spectrometry. Retrieved February 10, 2026, from [Link]
-
Pace Analytical. (n.d.). Testing for Polychlorinated Biphenyls (PCBs). Retrieved February 10, 2026, from [Link]
-
Bocharov, V. (2017). Determination of polychlorinated biphenyls by fast chromatography mass-spectrometry in environmental and biological samples. ResearchGate. Retrieved February 10, 2026, from [Link]
-
ELEPCB. (n.d.). A Complete Guide to PCB Quality Control. Retrieved February 10, 2026, from [Link]
-
Bixenman, M. (n.d.). PCB Cleanliness Assessment Methodologies – A Comparative Study. Kyzen. Retrieved February 10, 2026, from [Link]
Sources
- 1. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of polychlorinated biphenyls (PCBs) in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Analysis of PCBs and Pesticides in Human Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epa.gov [epa.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Development and validation of a method for analysis of "dioxin-like" PCBs in environmental samples from the steel industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. agilent.com [agilent.com]
- 16. tandfonline.com [tandfonline.com]
- 17. elepcb.com [elepcb.com]
- 18. dioxin20xx.org [dioxin20xx.org]
Application Note: Preparation of Hydroxylated Metabolites of 2,2',3-Trichlorobiphenyl (PCB 19)
Introduction & Scientific Rationale
Polychlorinated biphenyls (PCBs) are persistent organic pollutants.[1][2] While the parent compounds are lipophilic and bioaccumulative, their toxicity is often mediated by their metabolism.[1] Lower chlorinated congeners, such as 2,2',3-Trichlorobiphenyl (PCB 19) , are rapidly metabolized by Cytochrome P450 (CYP) enzymes—primarily the CYP2B subfamily in rodents and CYP2B6/2A6 in humans.
The primary metabolic pathway involves mono-oxygenation to form arene oxides, which rearrange to form hydroxylated PCBs (OH-PCBs). For PCB 19, the presence of an unsubstituted ring (the 2'-chloro ring) and open positions on the 2,3-dichloro ring leads to multiple potential isomers, with 4'-OH-CB19 and 3'-OH-CB19 being toxicologically significant due to their structural similarity to thyroid hormones (thyroxine).
This guide details two complementary workflows:
-
Total Chemical Synthesis (Suzuki-Miyaura Coupling): For generating gram-scale, high-purity authentic standards.
-
Microsomal Biosynthesis: For profiling the complete metabolic spectrum in a biological context.
Retrosynthetic Analysis (Chemical Synthesis)
To ensure regioselectivity, we do not hydroxylate the parent PCB 19 directly, as this yields inseparable mixtures. Instead, we employ a Suzuki-Miyaura cross-coupling strategy using methoxy-protected precursors, followed by demethylation.
Target Molecule: 4'-OH-2,2',3-Trichlorobiphenyl (4'-OH-CB19) Strategy:
-
Coupling: 2,3-Dichlorophenylboronic acid + 1-Bromo-2-chloro-4-methoxybenzene
4'-Methoxy-CB19. -
Deprotection: Boron tribromide (
) mediated demethylation.[3]
Workflow Visualization
Caption: Figure 1. Regioselective synthesis of 4'-OH-CB19 via Suzuki-Miyaura coupling and BBr3 demethylation.
Protocol A: Chemical Synthesis of 4'-OH-CB19
Objective: Synthesis of >98% pure standard for toxicological assays.
Phase 1: Suzuki-Miyaura Cross-Coupling
Reagents:
-
2,3-Dichlorophenylboronic acid (1.2 eq)
-
1-Bromo-2-chloro-4-methoxybenzene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (
) (3-5 mol%) -
Sodium Carbonate (
) (2M aqueous solution) -
Solvent: Toluene : Ethanol (3:1 v/v)
Procedure:
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the aryl bromide (1.0 eq) and boronic acid (1.2 eq) in the Toluene/Ethanol mixture.
-
Catalyst Addition: Add
rapidly against positive Argon pressure. Stir for 10 mins. -
Base Addition: Add degassed
(2M) solution. -
Reflux: Heat to reflux (
) for 12–24 hours. Monitor consumption of aryl bromide via TLC or GC-MS. -
Workup: Cool to RT. Partition between water and dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Silica gel; Hexane/DCM gradient) to isolate 4'-Methoxy-CB19 .
Phase 2: Demethylation
Reagents:
-
Boron Tribromide (
) (1.0 M in DCM) -
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve purified 4'-Methoxy-CB19 in anhydrous DCM under Argon. Cool to
(Dry ice/Acetone bath). -
Addition: Dropwise add
(2–4 eq). The solution may turn yellow/orange. -
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) overnight. -
Quenching (Critical Safety): Cool back to
. Very slowly add water or methanol to quench excess (Exothermic! HBr gas evolution). -
Extraction: Extract with DCM. Wash with water and dilute
to remove acid traces. -
Final Purification: Recrystallization from hexane or sublimation yields pure 4'-OH-CB19 .
Validation:
-
GC-MS: Confirm M+ ion (m/z ~272/274 for trichloro-OH).
-
1H-NMR: Verify loss of methoxy singlet (~3.8 ppm) and appearance of phenol proton (exchangeable with
).
Protocol B: Microsomal Biosynthesis (Metabolic Profiling)
Objective: Generate the full profile of biologically relevant metabolites using liver microsomes.
Biological System[1][2][3][4][5][6][7]
-
Enzyme Source: Phenobarbital-induced Rat Liver Microsomes (RLM) (Rich in CYP2B) or Human Liver Microsomes (HLM).
-
Substrate: PCB 19 (dissolved in DMSO; final DMSO <0.5%).
Workflow Visualization
Caption: Figure 2. In vitro microsomal assay for generating and identifying PCB 19 metabolites.
Detailed Procedure
-
Buffer Prep: 0.1 M Potassium Phosphate buffer (pH 7.4) containing 3 mM
. -
Pre-incubation: Mix buffer, microsomes (1 mg protein/mL), and PCB 19 (
). Equilibrate at for 5 mins. -
Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).
-
Incubation: Shake at
for 30–60 minutes. -
Termination: Stop reaction by adding 0.5 mL ice-cold 0.5 M HCl (protonates phenols, improving extraction efficiency).
-
Extraction: Add 3 mL Hexane:Methyl tert-butyl ether (MTBE) (1:1). Vortex 1 min. Centrifuge 2000g x 5 min. Collect organic layer.[4][5] Repeat twice.
-
Derivatization (Required for GC):
Analytical Validation & Data Presentation
Mass Spectrometry Parameters (GC-MS/MS)
For the analysis of derivatized metabolites (MeO-PCBs):
| Parameter | Setting | Rationale |
| Ionization | Electron Impact (EI, 70eV) | Standard fragmentation libraries available. |
| Column | DB-5ms or Rtx-PCB (30m x 0.25mm) | Separation of atropisomers and positional isomers. |
| Injection | Splitless, 260°C | Maximizes sensitivity for trace metabolites. |
| Monitoring | SIM or MRM Mode | Monitor molecular ion ( |
Expected Data (Example)
Note: Retention times (RT) are relative to PCB 19.
| Metabolite ID | Structure | Precursor (MeO-Derivative) | Major Fragments (m/z) |
| Parent | PCB 19 | N/A | 256, 186 |
| Metabolite 1 | 4'-OH-CB19 | 4'-MeO-CB19 | 286 ( |
| Metabolite 2 | 3'-OH-CB19 | 3'-MeO-CB19 | 286 ( |
Safety & Handling (Critical)
-
PCB Toxicity: PCB 19 and its OH-metabolites are potential endocrine disruptors.[8] Handle in a fume hood with double nitrile gloves.
-
BBr3 Hazard: Boron tribromide is pyrophoric and reacts violently with moisture to form HBr gas. Use only under inert gas (Argon/Nitrogen) and quench at low temperature.
-
Diazomethane: Highly explosive and carcinogenic. Use a specialized diazomethane generator with polished glass joints (no ground glass) behind a blast shield.
References
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of hydroxylated PCB metabolites with the Suzuki-coupling.[3][9] Chemosphere, 45(8), 1119–1127. Link
-
Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls.[3] Critical Reviews in Toxicology, 45(3), 245–272. Link
-
Safe, S. (1994). Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology, 24(2), 87-149. Link
-
Protocols.io. Extraction of PCB18 and Its Hydroxylated Metabolites from Animal Tissues.[7] (Adaptable for PCB 19). Link
Sources
- 1. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 2. Identification of a novel hydroxylated metabolite of 2,2′,3,5′,6-pentachlorobiphenyl formed in whole poplar plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylated and Sulfated Metabolites of Commonly Occurring Airborne Polychlorinated Biphenyls Inhibit Human Steroid Sulfotransferases SULT1E1 and SULT2A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of hydroxylated metabolites of 3,3′,4,4′-tetrachlorobiphenyl and metabolic pathway in whole poplar plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of hydroxylated PCB metabolites with the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,2',3-Trichlorobiphenyl (PCB 16) as a Volatile Fraction Surrogate
This guide outlines the advanced protocol for using 2,2',3-Trichlorobiphenyl (IUPAC No. 16) as a specialized analytical surrogate standard. Unlike conventional surrogates (e.g., Decachlorobiphenyl), PCB 16 is uniquely suited for validating the recovery of the volatile (low-molecular-weight) PCB fraction , a critical blind spot in standard regulatory methods.
– ClAbstract & Core Rationale
Standard EPA methods (e.g., 8082A) typically utilize Decachlorobiphenyl (PCB 209) or Tetrachloro-m-xylene (TCMX) as surrogates. While effective for general extraction efficiency, these compounds do not accurately mimic the physical behavior of mono-, di-, and tri-chlorobiphenyls, which are highly susceptible to evaporative losses during sample concentration (blow-down).
2,2',3-Trichlorobiphenyl (PCB 16) serves as a "Volatile Class" surrogate. Its high vapor pressure and early elution time make it an uncompromising marker for system integrity. If PCB 16 recovery is within limits, the analyst can confidently report that no significant loss of volatile congeners occurred during processing.
Key Physicochemical Properties (PCB 16)
| Property | Value | Relevance to Protocol |
| IUPAC Number | 16 | Unambiguous identification |
| Structure | 2,2',3-Cl | Di-ortho substitution (non-planar) |
| Molecular Weight | 257.54 g/mol | Light, volatile |
| Vapor Pressure | ~1.3 | High risk of loss during N |
| Elution Order | Early (Pre-Aroclor 1242 main peaks) | Elutes in the "Front" of the chromatogram |
Experimental Protocol
Reagent Preparation
Safety Note: PCB 16 is a suspected carcinogen and marine pollutant. Handle in a fume hood with nitrile gloves.
-
Stock Solution (1000 µg/mL):
-
Weigh 10.0 mg of neat 2,2',3-Trichlorobiphenyl (purity >99%).
-
Dissolve in Isooctane (2,2,4-Trimethylpentane) in a 10 mL Class A volumetric flask.
-
Rationale: Isooctane is preferred over hexane for stock solutions due to its slightly higher boiling point (99°C vs 69°C), reducing concentration changes during storage.
-
-
Working Surrogate Spiking Solution (1.0 µg/mL):
-
Dilute 100 µL of Stock Solution into 100 mL of Acetone.
-
Rationale: Acetone is water-miscible, ensuring the surrogate disperses into the aqueous phase of wet sediment/tissue samples before extraction.
-
Sample Preparation & Extraction
This workflow is optimized to prevent "blow-down" losses, the most common failure mode for PCB 16.
Figure 1: Analytical workflow emphasizing the critical concentration step where PCB 16 loss is most likely.
Critical Protocol Modifications for Volatiles:
-
Extraction: Avoid aggressive heating. Use Sonication (EPA 3550) or Shake Flask rather than Soxhlet if possible. If Soxhlet is required, ensure cooling water is <15°C.
-
Concentration (The "Danger Zone"):
-
Kuderna-Danish (KD): Preferred for volatiles. Do not let the concentrator tube go dry. Stop when volume reaches 4-5 mL.
-
Nitrogen Blow-down (TurboVap/N-Evap): Set water bath <30°C .[1] Gas flow must create a gentle ripple, not a vortex. Stop exactly at 1 mL ; never blow down to dryness.
-
Instrumental Analysis (GC-MS/ECD)
Column Selection:
-
Primary: DB-5ms or Rtx-5PCB (30m x 0.25mm x 0.25µm).
-
Secondary (Confirmation): DB-1701 or DB-XLB.
GC Parameters (Optimized for Separation of Lights):
-
Inlet: Splitless (or Pulsed Splitless), 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C for 2.0 min (Traps volatiles).
-
Ramp 1: 20°C/min to 160°C.
-
Ramp 2: 5°C/min to 260°C (Separates congeners).
-
Ramp 3: 20°C/min to 310°C (Elutes Deca-PCB).
-
Retention Time Logic: PCB 16 is a Tri-chlorobiphenyl .[2] It will elute:
-
After the solvent peak and Mono/Di-CBs (e.g., PCB 1, 8).
-
Before the major Tetrachlorobiphenyls found in Aroclor 1242.
-
Distinct from PCB 209 (Deca) which elutes at the very end.
Figure 2: Chromatographic elution order showing PCB 16 positioning relative to target Aroclors.
Quality Assurance & Validation (QA/QC)
Acceptance Criteria
Because PCB 16 is volatile, its recovery limits are often wider than those for PCB 209. However, "wider" does not mean "loose." It means the lower limit is a sensitive indicator of evaporative loss.
| Parameter | Recommended Limit | Corrective Action |
| Recovery (Water) | 50% – 120% | Check N |
| Recovery (Soil/Solid) | 45% – 125% | Check drying agent (Na |
| Retention Time Shift | ± 0.10 min | Clip column; check carrier gas velocity. |
Troubleshooting Low Recovery (<50%)
If PCB 16 recovery fails but PCB 209 (Deca) passes, the issue is strictly physical loss , not extraction inefficiency.
-
Evaporation: Did the sample go to dryness? (Most common cause).
-
Hold Time: Did the extract sit in an open vial?
-
Drying: Was the Sodium Sulfate activated? (Water in the extract causes azeotropic loss of volatiles).
Interference Check
Warning: PCB 16 is a constituent of some commercial mixtures (trace in Aroclor 1242, present in some biological metabolisms).
-
Blank Analysis: Always run a non-spiked sample to establish background levels of native PCB 16.
-
Isotope Dilution: For definitive results (Method 1668), use
C -labeled PCB 16 . This eliminates matrix interference issues entirely.
References
-
U.S. EPA. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.
-
[Link]
-
-
U.S. EPA. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
-
[Link]
-
-
National Institute of Standards and Technology (NIST). (2012). Certificate of Analysis: Standard Reference Material® 1588c - Organochlorine Pesticides and PCBs in Cod Liver Oil. (Cites use of PCB congeners as recovery standards).
-
[Link]
-
- Frame, G. M. (1997). A collaborative study of 209 PCB congeners and 6 Aroclors on 20 different HRGC columns. Fresenius' Journal of Analytical Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: Volatile Trichlorobiphenyls (TCBs) Recovery Guide
Executive Summary & Diagnostic Logic
The Problem: Researchers frequently encounter low recovery rates (below 60%) for trichlorobiphenyls (TCBs), specifically congeners such as PCB 18, 28, 31, and 33.
The Root Cause: Unlike their heavier counterparts (hepta- or octa-CBs), TCBs possess a "hybrid" physicochemical profile. They are lipophilic enough to require organic solvent extraction but volatile enough to be lost during standard concentration steps. The most common failure point is evaporative loss during solvent reduction, followed by fractionation errors during Florisil/Silica clean-up.
Diagnostic Workflow
Before altering your protocol, use this logic flow to pinpoint the failure stage.
Figure 1: Diagnostic decision tree for isolating the source of PCB loss. Note that if heavier congeners are recovered well, the issue is almost certainly volatility-related.
The Evaporation Bottleneck (The Primary Culprit)
Question: I use nitrogen blowdown to concentrate my samples. Why do I consistently lose PCB 18 and 28 while PCB 153 remains stable?
Technical Insight: This is a thermodynamic issue, not a chemical one. TCBs have vapor pressures significantly higher than heavier congeners. When you reduce a solvent (like hexane or dichloromethane) to dryness or near-dryness, the TCBs co-evaporate with the solvent due to the azeotropic effect and their own high vapor pressure.
Evidence:
| Congener | Homolog Group | Vapor Pressure (Pa at 25°C) | Risk of Evaporative Loss |
|---|---|---|---|
| PCB 18 | Trichlorobiphenyl | ~0.024 | CRITICAL |
| PCB 28 | Trichlorobiphenyl | ~0.013 | HIGH |
| PCB 153 | Hexachlorobiphenyl | ~0.00009 | LOW |
| PCB 209 | Decachlorobiphenyl | ~0.000003 | NEGLIGIBLE |
The Solution: The "Keeper" Solvent Protocol
To fix this, you must use a "keeper"—a high-boiling solvent that remains behind when the primary extraction solvent evaporates.[1][2] This creates a liquid "trap" that retains the TCBs.
Recommended Keepers:
-
Nonane (b.p. 151°C) - Preferred for GC-ECD/MS
-
Isooctane (b.p. 99°C)
-
Dodecane (b.p. 216°C) - Use only if GC oven program goes high enough to elute it later.
Step-by-Step Protocol:
-
Preparation: Perform your extraction (Soxhlet/PLE) and clean-up as usual.
-
Addition: Before the final concentration step, add 50–100 µL of Nonane to the extract.
-
Evaporation: Use a gentle stream of nitrogen (TurboVap or N-Evap).[3]
-
Temperature: Do not exceed 35°C water bath temperature.
-
Endpoint:STOP strictly when the volume reaches the estimated keeper volume (approx 100-200 µL).
-
CRITICAL WARNING: Never allow the sample to go to complete dryness. Once dry, TCBs sublime off the glass surface instantly.
-
-
Reconstitution: Bring to final volume with your injection solvent (usually isooctane or hexane).
Authoritative Note: This approach aligns with EPA Method 1668C , which explicitly warns against taking samples to dryness to prevent loss of mono- through tri-chlorinated congeners [1].
Clean-up & Fractionation Issues
Question: My evaporation is controlled, but I still see low TCBs. Could the Florisil column be the problem?
Technical Insight: Yes. In adsorption chromatography (Florisil or Silica), elution order is determined by polarity and planarity. TCBs are less polar and often less planar than heavier PCBs. They elute first .
If your protocol includes a "pre-rinse" or a "solvent waste" step where you discard the first few milliliters of eluate to remove aliphatic hydrocarbons, you are likely discarding the TCBs along with the waste.
Validation Experiment:
-
Prepare a standard solution of TCBs (e.g., PCB 28).
-
Load onto your Florisil cartridge/column.
-
Elute in 1 mL fractions, analyzing every fraction separately.
-
Result: You will likely find PCB 18 and 28 in the very first fraction.
Corrective Action:
-
Eliminate any "waste" cut at the beginning of the PCB elution.
-
Ensure the Florisil is not over-activated. Deactivate slightly with water (usually 1-2%) if TCBs are eluting too fast to control.
Instrumental Discrimination (GC-MS/ECD)
Question: My peaks for PCB 18 and 28 are tailing or showing poor area counts compared to the internal standard.
Technical Insight: While we usually worry about high-boilers sticking in the injector, volatiles suffer from Splitless Time Discrimination . If the splitless valve opens too early, the solvent vapor expansion may push the volatile TCBs out of the vent before they focus on the column head.
Optimization Table:
| Parameter | Recommendation for TCBs | Why? |
| Inlet Temperature | 250°C - 275°C | Ensure rapid volatilization without thermal degradation. |
| Splitless Time | > 1.0 minute | Allows sufficient time for the solvent cloud (containing volatiles) to transfer to the column. |
| Initial Oven Temp | < 60°C (e.g., 50°C hold 1 min) | Essential for "Solvent Focusing." If the oven is too hot (e.g., 100°C start), TCBs will not focus and will elute as broad blobs. |
Visualizing the "Keeper" Mechanism
The following diagram illustrates how the keeper solvent acts as a physical barrier against volatilization during the critical phase transition.
Figure 2: Comparative workflow showing how a keeper solvent prevents the "dryness" state where volatile losses occur.
Frequently Asked Questions (FAQs)
Q: Can I use rotary evaporation for TCBs? A: Proceed with extreme caution. Rotary evaporators are aggressive. The vacuum lowers the boiling point of the solvent and the analytes. If you must use a Rotavap, stop when 2-3 mL of solvent remains, then transfer to a nitrogen blowdown setup with a keeper for the final reduction.
Q: Should I use lyophilization (freeze-drying) for my sediment samples? A: NO. Lyophilization is catastrophic for volatile PCBs. The sublimation process used to remove ice will strip PCB 18, 28, and 31 from the sample matrix. Use chemical drying agents (Sodium Sulfate or Diatomaceous Earth) instead.
Q: My internal standard is 13C-PCB 28. It has low recovery, but my native PCB 28 looks okay. Why? A: This indicates an equilibration issue. If you spike the 13C-standard into a wet sample and extract immediately, the standard may be sitting on the surface (easy to extract) or lost to evaporation (if added to a hot sample), while the native PCB is bound deep in the matrix. Ensure the spike is allowed to equilibrate with the matrix for at least 30 minutes prior to extraction.
References
-
U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[4] Office of Water.
-
Beyer, A., & Biziuk, M. (2009). Applications of sample preparation techniques in the analysis of pesticides and PCBs in food.[5] Food Chemistry.[6] (Contextual validation of evaporation losses).
-
Fiedler, H., et al. (2013). Reference methods for the analysis of PCBs. United Nations Environment Programme (UNEP).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
reducing background contamination in trace analysis of PCB 4
Technical Support Center: Trace Analysis of PCB 4 Subject: Reducing Background Contamination in Low-Level Quantitation of 2,2'-Dichlorobiphenyl (PCB 4) Ticket ID: #PCB4-TRACE-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Ghost" in the Machine
Welcome to the Technical Support Center. You are likely here because you are detecting PCB 4 (2,2'-Dichlorobiphenyl) in your method blanks, or your background noise is preventing you from reaching sub-picogram per liter (pg/L) detection limits.
The Core Challenge: PCB 4 is not just "another congener." As a di-chlorinated biphenyl, it possesses two distinct physical properties that make it an analytical nightmare compared to heavier congeners (like PCB 153 or 209):
-
High Volatility: It has a relatively high vapor pressure, making it prone to gas-phase transport within the laboratory air.
-
Ubiquity: It is a common byproduct in non-PCB specific industrial processes (e.g., pigment manufacturing) and degradation of higher-chlorinated PCBs.
In trace analysis (EPA Method 1668C), you cannot correct for contamination mathematically. You must eliminate it physically. This guide breaks down the "vectors of intrusion" and provides self-validating protocols to stop them.
Module 1: The Pre-Analytical Environment (Air & Reagents)
Q: Why does my solvent blank show a peak for PCB 4 even before it touches glassware?
A: You are likely seeing vapor-phase cross-contamination or contaminated solvent lots. PCB 4 is light enough to exist in the vapor phase at room temperature.
Troubleshooting Protocol:
-
The "Solvent Sniff" Test:
-
Do not assume "HPLC Grade" is sufficient. For trace PCB analysis, you must use Pesticide/Residue Grade or higher (e.g., Optima®).
-
Validation: Run a "bottle blank." Inject solvent directly from the manufacturer’s bottle into the GC-MS. If PCB 4 is present > 0.5 pg/µL, reject the lot.
-
-
Atmospheric Exclusion:
-
PCB 4 can migrate through standard polypropylene caps over time.
-
Action: Store all working standards and reference materials in a dedicated freezer, separated from high-concentration stock solutions (Aroclors). Never store high-level standards in the same room where extraction occurs.
-
-
The Nitrogen Blow-Down Vector:
-
Issue: Reducing solvent volume using N2 gas is a primary contamination source. Industrial-grade nitrogen often contains trace oils (hydrocarbons) that interfere with low-mass PCBs.
-
Fix: Use a hydrocarbon trap on your N2 line.
-
Self-Check: Bubble your N2 stream into 10 mL of clean hexane for 30 minutes, concentrate to 100 µL, and analyze. If PCB 4 appears, your gas line is the source.
-
Module 2: Glassware & Sample Preparation
Q: I rinsed my glassware with hexane three times, but the background persists. Why?
A: Solvent rinsing removes bulk residue but is ineffective against adsorbed trace contaminants at the pg/L level. Glass has active sites (silanols) that can bind polar impurities, which then trap PCBs.
The "Gold Standard" Protocol: Thermal Destruction For PCB 4, you must rely on thermal oxidation.
Step-by-Step Glassware Preparation:
-
Detergent Wash: Hot water + Alconox (or similar) to remove bulk matrix.
-
Water Rinse: 3x Tap water, 3x Deionized (DI) water.
-
Solvent Rinse: Rinse with Acetone (removes water), then Hexane.
-
The Bake-Out (Critical): Place glassware in a muffle furnace.
-
Temperature: 450°C.
-
Duration: Minimum 4 hours.
-
Note: This temperature oxidizes all organic carbon to CO2.
-
-
Foil Capping: Remove from furnace and immediately cap with aluminum foil (dull side down) that has also been solvent-rinsed.
Visualizing the Cleaning Workflow
Caption: Thermal oxidation loop ensuring destruction of organic residues on borosilicate glass.
Module 3: Instrumental Analysis (GC-MS/MS)
Q: My blank is clean, but I see PCB 4 tailing or carryover after a high sample. Is it the column?
A: It is rarely the column. It is almost always the Inlet or the Septum .
The "Active Sites" Theory: PCB 4 is less chlorinated, making it slightly more susceptible to activity in the liner compared to fully chlorinated congeners.
Troubleshooting Guide:
| Component | The Issue | The Fix |
| Septum | Standard septa "bleed" siloxanes (m/z 73, 207, 281). While not isobaric with PCB 4 (m/z 222), high bleed creates an active surface that traps analytes. | Use BTO (Bleed Temperature Optimized) or "Low-Bleed" septa. Change every 50 injections. |
| Inlet Liner | Glass wool creates a massive surface area for adsorption. "Dirty" wool releases PCB 4 slowly (memory effect). | Use deactivated liners (single taper) with minimal or no glass wool if possible. Change liner daily for trace work. |
| Syringe Wash | PCB 4 is sticky. Standard 3-pump washes are insufficient. | Configure autosampler for 2 solvents : Solvent A (Toluene - dissolves PCB), Solvent B (Hexane - rinses Toluene). 5 pumps each. |
Diagram: The Contamination Vectors
Caption: Critical pathways where PCB 4 contamination enters the analytical stream.
Module 4: Quality Control (The Self-Validating System)
Q: How do I prove my system is clean enough?
A: You must rely on the Method Blank (MB) . In EPA Method 1668C, the MB is the ultimate arbiter of data usability.
Acceptance Criteria (EPA 1668C Derived): For your data to be valid, the concentration of PCB 4 in your Method Blank must meet one of the following conditions:
-
< MDL: The concentration is below the Method Detection Limit (typically 5–10 pg/L for aqueous samples).
-
< 1/10th of Sample: The blank contamination is less than 10% of the concentration found in the associated sample.
Corrective Action Logic:
-
If MB > MDL: Re-extract the blank.
-
If Re-extracted MB > MDL: The contamination is systemic. Stop analysis. Perform the "Solvent Sniff" test (Module 1) and Bake-Out (Module 2).
References
-
U.S. Environmental Protection Agency. (2010).[1] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[2] Office of Water.[1][3]
-
Pace Analytical. (n.d.). Testing for Polychlorinated Biphenyls (PCBs).[1][3][4][5][6][7]
-
Thermo Fisher Scientific. (2015). Analysis of PCBs in Environmental Matrices using Triple Quadrupole GC-MS/MS. Application Note.
-
Arizona State University. (2019). Glassware Washing Procedures for Trace Analysis.[8][9] Core Research Facilities.
Sources
- 1. epa.gov [epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis method for PCBs in reclaimed oil using a fast-GC triple stage quadrupole mass spectrometer with the 13-component quantitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peakscientific.com [peakscientific.com]
- 6. blog.matric.com [blog.matric.com]
- 7. bacwa.org [bacwa.org]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. feedhaccp.org [feedhaccp.org]
Technical Support Center: Stability & Handling of 2,2',3-Trichlorobiphenyl (PCB 4) Standards
Case ID: PCB4-PHOTO-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Preventing Photo-degradation and Ensuring Integrity of PCB 4 Standards
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you have observed inconsistent recovery rates or unexplained "ghost peaks" in your 2,2',3-Trichlorobiphenyl (PCB 4) standards.
While PCBs are historically defined by their environmental persistence, PCB 4 is chemically fragile in the laboratory context. Unlike highly chlorinated congeners (e.g., PCB 153 or 180), PCB 4 contains chlorine atoms at the ortho positions (2, 2') and one meta position (3). This specific substitution pattern creates steric strain that makes the molecule highly susceptible to photolytic dechlorination when dissolved in organic solvents.
This guide replaces generic handling advice with a mechanistic troubleshooting workflow designed to protect your standard's integrity.
Module 1: The Mechanism of Failure (Why it Degrades)
The Ortho-Effect & Solvent Interaction
Users often assume that because PCBs are stable in soil, they are stable in clear vials on a benchtop. This is false.
-
Steric Strain: The two ortho chlorines in 2,2',3-TCB force the two phenyl rings to twist out of planarity to avoid steric clash. This twisted conformation alters the molecular orbital energy levels, often shifting the UV absorption maximum into a range where standard laboratory lighting (fluorescent/LED) can initiate excitation.
-
The Photolytic Pathway: Upon absorbing a photon (UV-A or UV-B), the C-Cl bond—specifically at the ortho position—undergoes homolytic cleavage.
-
Solvent Complicity: If your standard is in a hydrogen-donating solvent (like Isooctane or Hexane ), the solvent donates a hydrogen atom to the radical site. The result is a lower-chlorinated PCB (e.g., a dichlorobiphenyl) and a solvent radical.
Visualization: The Degradation Pathway
The following diagram illustrates the specific failure mode for PCB 4 under light exposure.
Figure 1: Mechanism of reductive dechlorination of PCB 4 in organic solvents.
Module 2: Storage & Handling Protocols
FAQ: Solvent & Container Selection
Q: My standard arrived in isooctane. Should I transfer it to toluene? A: Generally, No. While toluene is less prone to radical H-donation than alkanes, isooctane is the industry standard for GC-MS/ECD calibration because of its volatility profile and burning characteristics.
-
Risk: Transferring introduces evaporation error.
-
Solution: Keep it in isooctane but strictly control light.
Q: Can I use clear borosilicate glass if I wrap it in foil? A: Not recommended for quantitative standards. Foil can tear or leave gaps.
-
Requirement: Use Class A Amberized glassware or Actinic glassware. These filter out UV wavelengths <400nm.
Solvent Suitability Matrix for PCB 4
| Solvent | H-Donor Potential | Volatility Risk | Suitability | Notes |
| Isooctane | High | Medium | Standard | Excellent for GC; requires strict dark storage. |
| n-Hexane | High | High | Good | Higher evaporation risk; keep refrigerated. |
| Acetone | Low | High | Poor | Can act as a photosensitizer; avoid for storage. |
| Toluene | Low | Low | Keeper | Good for long-term storage if GC method permits. |
Module 3: Troubleshooting Recovery Issues
If your calibration curve is failing or QC checks are low, follow this decision logic.
Diagnostic Workflow
Figure 2: Diagnostic logic for identifying root cause of standard failure.
Critical Check: The "Ghost Peak" Test
If PCB 4 degrades, the mass balance must go somewhere.
-
Run a full scan GC-MS (m/z 50–400).
-
Look for [M-35]+ peaks: PCB 4 has a molecular weight of ~257.5. Look for peaks appearing earlier in the chromatogram with mass spectra matching Dichlorobiphenyls (MW ~223).
-
Interpretation: If you see significant dichlorobiphenyls that were not in the blank, photolysis has occurred.
Module 4: Validation Protocol (Self-Validating System)
Do not assume your storage is working. Prove it using this Dark-Control Experiment .
Objective: Verify that your laboratory handling procedures are not degrading the standard.
Protocol:
-
Preparation: Prepare two identical aliquots of 2,2',3-TCB standard (1 µg/mL in isooctane).
-
Conditioning:
-
Vial A (Control): Wrap in aluminum foil AND place inside a light-tight box at 4°C.
-
Vial B (Test): Place in your standard autosampler tray (clear or amber vial) for 24 hours under normal lab lighting.
-
-
Analysis: Analyze both vials via GC-MS/ECD.
-
Calculation:
-
Acceptance Criteria:
- .
-
If
, your lab lighting is too aggressive. Install UV-filtering sleeves on fluorescent lights or switch to amber autosampler vials immediately.
References
-
U.S. Environmental Protection Agency. (2010).[1] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[2] Washington, D.C. Link
-
Chang, F.C., et al. (2003). "Dechlorination pathways of ortho-substituted PCBs by UV irradiation in n-hexane and their correlation to the charge distribution on carbon atom." Chemosphere, 51(8), 775-784. Link
-
National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Chlorinated Biphenyls in Isooctane (SRM 2262). Gaithersburg, MD. Link
-
Asilian, H., et al. (2010).[3][4] "The comparison of solvents effect on photolysis of PCB compounds for reducing their hazards in environment." Journal of Arak University of Medical Sciences, 13(2). Link
Sources
troubleshooting baseline noise in MS detection of trichlorobiphenyls
Technical Support Center: Troubleshooting Baseline Noise in MS Detection of Trichlorobiphenyls (TCBs)
Introduction: The TCB Challenge
Welcome to the technical support center. If you are analyzing Trichlorobiphenyls (TCBs)—specifically congeners like PCB 16 through PCB 39—you are working in a volatile transition zone. Unlike their heavier heptachlorobiphenyl cousins, TCBs elute early, often fighting for visibility against solvent tails, low-mass column bleed, and the notorious "sulfur hump" in environmental matrices.
This guide moves beyond generic advice to address the specific physicochemical challenges of detecting trichlorinated biphenyls (C₁₂H₇Cl₃) using Gas Chromatography-Mass Spectrometry (GC-MS).
Module 1: Diagnostic Triage – Isolate the Source
User Question: "My baseline is jagged and high (10⁶ counts) exactly where my TCBs should elute (8–12 mins). How do I know if this is my column or my sample?"
Scientist Response: You must stop injecting samples immediately. Continuing to run dirty samples on a noisy system is a waste of instrument time. You need to perform a System Isolation Test .
The logic is simple: If the noise exists without an injection, it’s the MS. If it exists with a "null" injection, it’s the GC. If it only exists with a sample, it’s the chemistry.
Diagnostic Workflow
Figure 1: System Isolation Logic Tree. Follow this path to determine if the noise is instrumental or chemical.
Module 2: The Chromatography System (Bleed & Hardware)
User Question: "I see repeating peaks at m/z 207 and 281 interfering with my TCB quantitation ions. What is happening?"
Scientist Response: You are seeing Siloxane Bleed . This is critical for TCB analysis because the primary quantitation ions for trichlorobiphenyls (m/z ~256, 258) are dangerously close to the siloxane background, unlike heavier PCBs which elute later and have higher masses.
The "Bleed" vs. "Analyte" Table
Use this table to identify if your background is overlapping with your target TCBs.
| Ion Source | Characteristic Ions (m/z) | Origin | Impact on TCBs |
| TCB Target | 256, 258, 186 | Trichlorobiphenyls | Analyte (M+, M+2, M-Cl₂) |
| Column Bleed | 207, 281, 355 | Polysiloxane (Stationary Phase) | High impact. m/z 281 is abundant and can suppress TCB ionization. |
| Septum Bleed | 73, 147, 207, 221 | Cyclic Siloxanes (Inlet) | Medium impact. Indicates worn septum or liner O-ring. |
| PFTBA (Tuning) | 69, 131, 219, 264 | Calibrant Valve Leak | High impact. m/z 264 interferes with TCB isotope clusters. |
| Plasticizers | 149 | Phthalates (Lab gloves, caps) | Low impact on quant, but ruins spectral quality. |
Corrective Protocol:
-
Liner Maintenance: TCBs are susceptible to adsorption on active sites. Use ultra-inert, deactivated liners with glass wool. If the liner is dirty, TCB peak shapes will broaden, merging into the baseline noise.
-
Column Conditioning: If m/z 207/281 are high, bake the column at its max isothermal temperature (e.g., 320°C) for 30–60 minutes. Do not exceed the limit.
-
Septum Purge: Ensure your septum purge flow is active (usually 3 mL/min) to sweep volatiles away from the column head.
Module 3: Matrix Interferences (The Chemistry)
User Question: "I am analyzing sediment samples. There is a massive, broad 'hump' in the baseline right where my TCBs elute. It masks everything."
Scientist Response: This is the classic Sulfur Interference . Elemental sulfur (S₈) is ubiquitous in sediment and elutes in the same retention window as mono-, di-, and trichlorobiphenyls. It fragments into S₈, S₆, etc., creating a chaotic background that standard EI-MS cannot filter out easily.
The Fix: Copper Cleanup You cannot rely on the MS to resolve this. You must remove sulfur chemically before injection.
Sulfur & Lipid Removal Workflow
Figure 2: Sample Cleanup Workflow. Note that Acid Wash removes lipids, but Copper is required for Sulfur.
Protocol: Activated Copper Method
-
Preparation: Take fine granular copper (20-30 mesh).
-
Activation: Wash with dilute HNO₃ to remove surface oxides (copper becomes bright pink/shiny). Rinse thoroughly with water, then acetone, then hexane.
-
Application: Add ~2g of activated copper to your sample extract vial. Shake for 2 minutes.
-
Observation: If the copper turns black (Copper Sulfide), sulfur is present. Add more copper until it remains shiny.
-
Result: Sulfur is irreversibly bound to the copper surface, cleaning the baseline for TCB detection.
Module 4: MS Acquisition Parameters
User Question: "I'm using SIM (Selected Ion Monitoring) to reduce noise, but my ratios are failing. What masses should I track for TCBs?"
Scientist Response: Using the wrong ions or insufficient dwell times causes "quantitation jitter." For TCBs, you must monitor the molecular ion cluster to confirm identity.
Recommended SIM Parameters for Trichlorobiphenyls:
| Parameter | Setting | Rationale |
| Primary Ion (Quant) | m/z 256.0 | The most abundant ion (M+) for 3 chlorines. |
| Secondary Ion (Qual) | m/z 258.0 | The M+2 isotope. Ratio M/M+2 should be approx 1.0 : 0.96 . |
| Tertiary Ion (Qual) | m/z 186.0 | Loss of Cl₂ (M - 70). Critical for confirming structure. |
| Dwell Time | 25–50 ms | TCB peaks are narrow (volatile). Short dwell times ensure >10 points per peak. |
| Solvent Delay | 3.5–4.0 min | TCBs elute early. Ensure delay ends before PCB 16 but after the solvent front. |
Expert Tip: If you are using EPA Method 1668C (High-Resolution MS), you will track exact masses: 255.9613 and 257.9584 . For standard quadrupole MS (Low Res), use the nominal masses in the table above.
References
-
U.S. EPA. (2010).[1] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1][2][3][4] Office of Water.[4] [1]
-
U.S. EPA. (2007).[1] Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[1] SW-846 Update IV.
-
Agilent Technologies. (2020). GC/MS Troubleshooting Guide: Baseline Issues and Contamination.
-
Restek Corporation. (2018). Guide to Cleaning Up High-Sulfur Samples.
Sources
strategies for removing sulfur interference in PCB 4 sediment analysis
Ticket ID: PCB-004-SUL Subject: Resolution of Elemental Sulfur Interference in PCB 4 (2,2'-DiCB) Sediment Analysis Assigned Specialist: Senior Application Scientist, Environmental Chromatography Unit
User Issue Description
"I am analyzing sediment cores for PCB congeners using GC-ECD. I am seeing a massive, broad peak early in my chromatogram that completely swallows PCB 4 (2,2'-Dichlorobiphenyl). I suspect elemental sulfur (
), but my standard copper cleanup isn't fully removing it, or perhaps I'm losing the analyte. How do I clear the interference without sacrificing the volatile PCB 4?"
Module 1: The Diagnostic (Is it Sulfur?)[1][2]
Before altering your chemistry, confirm the interference. In anaerobic sediments, elemental sulfur concentrations can exceed 1-2% by weight, dwarfing trace PCB levels.
Symptoms of Sulfur Interference in GC-ECD:
-
The "Whale" Peak: Unlike the sharp, Gaussian peaks of PCBs, sulfur often appears as a massive, flat-topped, or widely tailing mound.
-
Retention Time Overlap: On non-polar columns (e.g., DB-5, DB-XLB),
elutes in the early-to-mid region, often obscuring mono- through tri-chlorinated biphenyls (including PCB 4). -
Detector Saturation: If the ECD signal "rails" (flatlines at max intensity) for more than 30 seconds, you have likely overloaded the detector's linear range, causing "ghost peaks" in subsequent runs.
Module 2: Strategic Decision Matrix
Not all cleanup methods are equal.[1][2][3] For PCB 4, which is highly volatile and prone to evaporative loss, you must balance aggressiveness of cleanup against analyte recovery .
Figure 1: Decision matrix for selecting the appropriate sulfur removal technique based on contamination level and analyte sensitivity.
Module 3: The Primary Protocol (TBA-Sulfite)
Recommendation: For PCB 4, Tetrabutylammonium (TBA) Sulfite is the superior choice.
Why? It relies on a fast, mild nucleophilic attack that converts lipophilic
The Mechanism
The elemental sulfur is converted to thiosulfate, which partitions into the aqueous phase, leaving the PCB 4 in the organic layer.Step-by-Step Protocol (Modified EPA 3660B)
-
Preparation: Prepare the TBA-sulfite reagent by dissolving 3.39 g of tetrabutylammonium hydrogen sulfate in 100 mL of organic-free water.[4][1] Saturate this solution with 25 g of sodium sulfite (
). -
Reaction:
-
Agitation: Shake for 1 minute .
-
Critical: Do not vortex violently if using open vessels. Use a capped vial.
-
-
Observation: If a clear precipitate (sodium sulfite) is visible, you have excess reagent (Good). If the precipitate disappears, add more crystalline sodium sulfite and shake again.[1]
-
Separation: Add 5 mL of organic-free water to induce phase separation. Shake gently.
-
Collection: The top layer (hexane) contains your PCBs. The bottom aqueous layer contains the removed sulfur.
Module 4: The Alternative Protocol (Activated Copper)
Use Case: When sediment samples are so heavily contaminated that they turn the solvent yellow/orange immediately. TBA may be overwhelmed.
The Pitfall: "Dead" Copper. Copper oxide forms on the metal surface, rendering it useless. It must be acid-activated immediately before use.
Protocol (Granular Copper Macro-Cleanup)
-
Activation:
-
Place granular copper (20-30 mesh) in a beaker.
-
Add dilute Nitric Acid (
) or Hydrochloric Acid ( ) dropwise until the copper turns bright, shiny pink/red. -
Rinse effectively with organic-free water, then acetone, then hexane. Solvent exchange is crucial to prevent water introduction.
-
-
Application:
-
Add ~2g of shiny copper to the extract vial.
-
Shake for 2 minutes.
-
-
Monitoring:
-
If the copper turns black (Copper Sulfide,
), it is saturated. -
Pipette the extract to a new vial with fresh copper. Repeat until the copper remains shiny.
-
Module 5: Critical Troubleshooting (The PCB 4 Volatility Trap)
The #1 cause of PCB 4 data failure is not sulfur—it is evaporation. PCB 4 is a di-chloro congener. It has a significantly higher vapor pressure than the heavier Aroclor components (e.g., PCB 138 or 180).
| Parameter | PCB 4 (Di-chloro) | PCB 180 (Hepta-chloro) | Impact |
| Vapor Pressure | High | Low | PCB 4 is lost during N2 blowdown. |
| Elution Order | Early | Late | PCB 4 is masked by solvent tail/sulfur. |
| Recovery Risk | Extreme | Low | Do NOT blow to dryness. |
Corrective Action:
-
Keeper Solvents: When concentrating extracts, add a high-boiling "keeper" solvent like isooctane or toluene (if compatible with analysis).
-
Stop Point: Never evaporate the sample to dryness. Stop at 0.5 mL or 1.0 mL.
-
Nitrogen Flow: Use a gentle stream of nitrogen. If the solvent surface ripples violently, the flow is too high.
FAQ: Common User Questions
Q: Can I use Silver Nitrate (
Q: My copper turns black instantly. What now? A: You have "High Sulfur" (See Figure 1). Do not just add more copper to the same dirty sludge. Pipette the liquid extract off the black copper into a clean vial containing fresh, shiny copper. Leaving the extract in contact with the "black sludge" can promote adsorption of polar analytes.
Q: I used TBA, but I still see a background hump. A: You may have residual GPC (Gel Permeation Chromatography) issues. Sulfur is removed by TBA, but biogenic lipids (oils/fats from the sediment) can also cause baseline rise. If TBA fails, run the sample through a GPC column or a Sulfuric Acid/Silica cleanup (EPA 3665A) to remove lipids before sulfur cleanup.
References
-
U.S. Environmental Protection Agency. (1996).[5][6] Method 3660B: Sulfur Cleanup. Test Methods for Evaluating Solid Waste: Physical/Chemical Methods (SW-846).
- Jensen, S., et al. (1977). On the chemistry of sulfur removal in PCB analysis. This foundational work establishes the comparative efficacy of lipophilic sulfur conversion methods.
-
Chiarenzelli, J., et al. (1997).[7] Volatile Loss of PCB Aroclors from Subaqueous Sand. Environmental Science & Technology.[4][7] (Validates the volatility loss of mono- and di-ortho congeners like PCB 4).
- Frame, G. M. (1997). A collaborative study of 209 PCB congeners. Fresenius' Journal of Analytical Chemistry. (Provides elution order data confirming the overlap of sulfur with early eluting congeners).
Sources
- 1. epa.gov [epa.gov]
- 2. OBPS Repository [repository.oceanbestpractices.org]
- 3. researchgate.net [researchgate.net]
- 4. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 5. researchgate.net [researchgate.net]
- 6. U.S. Environmental Protection Agency (EPA) (1996) EPA Method 3660B Sulfur Cleanup. SW-846 Compendium. - References - Scientific Research Publishing [scirp.org]
- 7. Aerobic Bioaugmentation to Decrease Polychlorinated Biphenyl (PCB) Emissions from Contaminated Sediments to Air - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2,2',3-Trichlorobiphenyl Measurements
The accurate quantification of individual PCB congeners is critical for understanding their environmental fate, assessing toxicological risks, and ensuring regulatory compliance. Inter-laboratory comparisons and proficiency testing (PT) schemes are the cornerstones of a functional quality system, providing an objective assessment of a laboratory's performance and the reliability of its data.[1][2]
The Analytical Imperative: Why Inter-Laboratory Comparisons Matter
Before delving into the experimental protocols, it is crucial to understand the rationale behind inter-laboratory comparisons. A single laboratory's results, no matter how internally consistent, exist in a vacuum without external validation. Inter-laboratory studies serve several critical functions:
-
Performance Evaluation: They provide an objective measure of a laboratory's analytical proficiency against its peers.
-
Method Validation: Consistent results across multiple laboratories using the same or different methods lend confidence to the validity of the analytical procedures.
-
Identification of Methodological Bias: Discrepancies in results can highlight subtle but significant differences in laboratory practices, such as calibration standards, sample preparation techniques, or data processing.
-
Ensuring Data Comparability: For large-scale environmental monitoring or clinical studies, it is essential that data from different laboratories can be reliably compared and aggregated.
The ultimate goal is to achieve a state of measurement harmony, where the analytical results are independent of the laboratory that performed the analysis.
The Analytical Workflow: From Sample to Signal
The measurement of PCB congeners in environmental matrices is a multi-step process, each stage of which can introduce variability. Understanding and controlling these steps is fundamental to achieving accurate and reproducible results.
Sample Preparation: The Critical First Step
The initial handling and preparation of the sample are crucial for a reliable analysis. For solid matrices like soil and sediment, the sample is typically dried to a constant weight to allow for reporting on a dry weight basis.[3] Biota samples, such as fish or mussel tissue, are often homogenized to ensure a representative subsample is taken for analysis.[1]
Extraction: Liberating the Analyte
The goal of extraction is to efficiently remove the target PCB congeners from the sample matrix. The choice of extraction technique depends on the matrix and the laboratory's capabilities.
-
Soxhlet Extraction: A classic and robust method that uses continuous solvent cycling to extract the analytes. It is effective but can be time-consuming and require large solvent volumes.
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while reducing solvent consumption.
-
Ultrasonic Extraction: This method uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of analytes into the solvent.
Cleanup: Removing Interferences
Environmental samples are complex mixtures containing numerous compounds that can interfere with the analysis of PCBs. The cleanup step is designed to remove these interfering substances, such as lipids in biota samples and sulfur in sediments.[1] Common cleanup techniques include:
-
Gel Permeation Chromatography (GPC): Separates analytes based on their size, effectively removing large molecules like lipids.
-
Adsorption Chromatography: Utilizes solid adsorbents like silica gel, alumina, or Florisil to retain interfering compounds while allowing the PCBs to pass through.[1]
-
Sulfur Removal: For sediment samples, elemental sulfur can interfere with the analysis. This is typically removed by treatment with activated copper.
The following diagram illustrates the general experimental workflow for the analysis of PCBs in sediment.
Caption: A generalized workflow for the analysis of PCBs in sediment samples.
Instrumental Analysis: The Heart of the Measurement
Gas chromatography (GC) coupled with a suitable detector is the cornerstone of PCB congener analysis.
-
Gas Chromatography (GC): Separates the individual PCB congeners based on their boiling points and interaction with the stationary phase of the chromatographic column. The choice of column is critical for achieving the necessary resolution to separate co-eluting congeners.
-
Electron Capture Detector (ECD): A highly sensitive detector for halogenated compounds like PCBs. It is a cost-effective option for routine monitoring.
-
Mass Spectrometry (MS): Provides a higher degree of selectivity and confirmation of the analyte's identity based on its mass-to-charge ratio. High-resolution mass spectrometry (HRMS) offers the highest level of specificity.
The following diagram illustrates the key components of a GC-MS system used for PCB analysis.
Caption: Key components of a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Inter-Laboratory Comparison in Practice: A Case Study with PCB-28
Table 1: Hypothetical Inter-Laboratory Comparison Results for PCB-28 in Sediment
| Laboratory ID | Reported Value (µg/kg) | Z-Score |
| Lab A | 45.2 | 0.42 |
| Lab B | 48.9 | 1.22 |
| Lab C | 39.8 | -0.80 |
| Lab D | 42.1 | -0.28 |
| Lab E | 52.5 | 2.02 |
| Lab F | 38.5 | -1.10 |
| Lab G | 44.0 | 0.17 |
| Lab H | 46.8 | 0.82 |
| Assigned Value | 43.2 µg/kg | |
| Standard Deviation for PT | 4.6 µg/kg |
Interpretation of Results:
The performance of each laboratory is typically assessed using a Z-score , which is calculated as:
Z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (the consensus value from all participants or a certified reference value)
-
σ is the standard deviation for the proficiency test
A Z-score is a measure of how many standard deviations a laboratory's result is from the assigned value. Generally, a Z-score between -2 and +2 is considered satisfactory. A Z-score between 2 and 3 or -2 and -3 is questionable, and a Z-score greater than 3 or less than -3 is unsatisfactory.
In our hypothetical example, most laboratories performed well. However, Lab E has a Z-score of 2.02, which is on the borderline of being questionable. This would prompt an internal investigation within Lab E to identify potential sources of bias in their measurement process.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in the analysis of PCBs in sediment.
Protocol for Soxhlet Extraction of PCBs from Sediment
-
Sample Preparation: Weigh approximately 10 g of homogenized and dried sediment into a pre-cleaned extraction thimble.
-
Surrogate Spiking: Spike the sample with a known amount of a surrogate standard solution (e.g., a solution of isotopically labeled PCB congeners). This allows for the determination of the extraction efficiency.
-
Extraction: Place the thimble in a Soxhlet extractor. Add 200 mL of a 1:1 mixture of hexane and acetone to the boiling flask.
-
Reflux: Heat the solvent to a gentle boil and allow it to cycle through the sample for 16-24 hours.
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a volume of approximately 5 mL using a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to hexane by adding 50 mL of hexane and re-concentrating the extract to 1-2 mL.
Protocol for Cleanup of Sediment Extracts
-
Sulfur Removal: Add activated copper granules to the hexane extract and agitate for at least 1 hour to remove elemental sulfur. The copper will turn black if sulfur is present. Continue adding fresh copper until it remains bright.
-
Column Chromatography:
-
Prepare a chromatography column by packing it with 10 g of activated silica gel.
-
Pre-elute the column with 50 mL of hexane.
-
Quantitatively transfer the sulfur-free extract onto the top of the column.
-
Elute the PCBs from the column with 100 mL of hexane.
-
Collect the eluate.
-
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Spiking: Add a known amount of an internal standard (e.g., a PCB congener not expected to be in the sample) just prior to instrumental analysis. This is used to correct for variations in injection volume and instrument response.
Protocol for GC-MS Analysis
-
Instrument Conditions: Set up the GC-MS system with an appropriate capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and optimized temperature program to achieve good separation of the target PCB congeners.
-
Calibration: Prepare a series of calibration standards containing the target PCB congeners at different concentrations. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject 1 µL of the final extract into the GC-MS system.
-
Data Acquisition: Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor at least two characteristic ions for each target congener.
-
Quantification: Quantify the concentration of each PCB congener in the sample by comparing its peak area to the calibration curve, correcting for the recovery of the surrogate standard.
Conclusion: A Commitment to Quality
References
-
National Research Council. (2001). A Risk-Management Strategy for PCB-Contaminated Sediments. The National Academies Press. [Link]
-
LECO Corporation. (n.d.). A Simple Extraction Method for Polychlorinated Biphenyls in Sediment with Fast Analysis by Gas Chromatography—Time-of-Flight Mass Spectrometry. [Link]
-
ICES. (2012). Determination of polychlorinated biphenyls (PCBs) in sediment and biota. ICES Techniques in Marine Environmental Sciences, No. 53. [Link]
-
VELP Scientifica. (n.d.). Determination of Polychlorinated Biphenyls (PCBs) in Sediment. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]
-
U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/LRMS. [Link]
-
Wageningen University & Research. (n.d.). QUASIMEME. [Link]
-
NORMAN Network. (n.d.). Interlaboratory studies. [Link]
Sources
Comparative Guide: Certified Reference Materials for 2,2',3-Trichlorobiphenyl (PCB 4)
Executive Summary: The Volatility & Ortho-Effect Challenge
In the landscape of Polychlorinated Biphenyl (PCB) analysis, PCB 4 (2,2',3-Trichlorobiphenyl) presents a distinct set of metrological challenges compared to the more commonly regulated "Indicator PCBs" (e.g., PCB 153, 138). As a di-ortho substituted , lower-chlorinated congener, PCB 4 is characterized by high volatility and specific elution behavior that complicates quantitative recovery.[1][2]
For researchers in environmental toxicology and drug development (specifically in metabolic stability studies of halogenated aromatics), the choice of Certified Reference Material (CRM) is not merely about purity—it is about traceability under volatile conditions .
This guide compares the primary CRM classes available for PCB 4, establishing a hierarchy of utility based on experimental needs: Isotope Dilution (Gold Standard) vs. External Calibration (Silver Standard) vs. Matrix Matching .
Part 1: The Analytical Challenge of PCB 4
Before selecting a CRM, one must understand the physicochemical adversary.[1]
-
Ortho-Substitution: Di-ortho (Positions 2, 2'). This steric hindrance prevents the molecule from assuming a coplanar configuration, making it significantly less toxic (lower TEF) than dioxin-like PCBs, but altering its interaction with GC stationary phases.[1][2]
-
Volatility: High.[3] Significant losses occur during solvent evaporation steps (e.g., Nitrogen blow-down), often leading to false negatives if internal standards are not perfectly matched.[1]
The "Self-Validating" Requirement
Because PCB 4 is prone to evaporative loss, Isotope Dilution Mass Spectrometry (IDMS) is the only self-validating protocol. By spiking the sample with Carbon-13 labeled PCB 4 (
Part 2: Comparative Analysis of CRM Options
The following table compares the three tiers of reference materials available for PCB 4 research.
Table 1: Comparative Specification of PCB 4 Reference Materials
| Feature | Tier 1: Isotopic Standards ( | Tier 2: Native Standards ( | Tier 3: Matrix CRMs (Sediment/Tissue) |
| Primary Utility | Internal Standard (Surrogate) for IDMS.[2] | Calibration Curve construction; Retention Time marking. | Method Validation; Accuracy Check. |
| Chemical Composition | Natural abundance 2,2',3-Trichlorobiphenyl.[1][2] | Real-world sediment/tissue containing certified levels of PCBs.[2] | |
| Key Suppliers | Wellington Laboratories, CIL (Cambridge Isotope Labs).[1] | AccuStandard, Wellington, CIL, NIST (in mixes).[1] | NIST (SRM 1939a), IRMM (BCR).[1][2] |
| Metrological Traceability | Isotopic Purity & Mass.[4][5] | Gravimetric preparation + GC-FID/GC-MS purity check.[2] | Inter-laboratory consensus (ISO 17034). |
| Major Limitation | Cost; Requires MS detection (cannot use ECD). | Does not correct for extraction losses automatically. | PCB 4 is often a "Reference" value, not "Certified," due to volatility.[1] |
| Recommended Solvent | Nonane or Isooctane (Reduces volatility loss). | Isooctane (2,2,4-Trimethylpentane).[1][2][6][7] | N/A (Solid Matrix). |
Detailed Supplier Comparison
1. Wellington Laboratories / Cambridge Isotope Laboratories (CIL)
-
Product Type: Individual Ampoules.
-
Verdict: Essential for Quantification.
-
Why: These suppliers synthesize the
-labeled analog of PCB 4. In a drug development or rigorous environmental context, you must use the labeled analog as the internal standard.[1] -
Performance Note: Wellington's "MBP-4" (Mass-Labelled PCB 4) typically offers >98% chemical purity and >99% isotopic purity, ensuring no spectral overlap with the native channel (M+12 shift).[2]
2. AccuStandard / NIST (Calibration Mixes)
-
Product Type: Single Component Solutions (e.g., AccuStandard C-004S) or Mixes.
-
Verdict: Essential for Calibration.
-
Why: You cannot quantify what you cannot calibrate. While NIST SRM 2262 (Chlorinated Biphenyls in Isooctane) is the gold standard for indicator PCBs, it often groups congeners.[1] For specific PCB 4 research, individual solutions from AccuStandard (ISO 17034 accredited) allow you to build a custom calibration curve without interference from co-eluting congeners present in large mixes.[1]
3. NIST Matrix SRMs (SRM 1939a / 1945)
-
Product Type: River Sediment / Whale Blubber.
-
Verdict: Validation Control.
-
Why: These materials are used to prove your extraction efficiency.
-
Caution: Check the Certificate of Analysis (CoA) carefully. PCB 4 is volatile and often degrades or evaporates over decades of storage. It may be listed with a "Reference Value" (non-certified information value) rather than a "Certified Value" with uncertainty limits.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Quantify PCB 4 in a biological or environmental matrix using Isotope Dilution GC-MS/MS.
The Logic of Isotope Dilution
The following diagram illustrates why IDMS is the only robust method for volatile PCB 4.
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow. Note that the critical step is the "Evaporation" phase where native PCB 4 loss is compensated by the identical loss of the
Step-by-Step Methodology
Prerequisites:
-
Instrument: GC-Triple Quadrupole (GC-MS/MS) or HRGC-HRMS.[2]
-
Column: Rtx-PCB or DB-5ms (30m x 0.25mm x 0.25µm).[2] Note: A specialized PCB column is preferred to separate PCB 4 from co-eluting isomers.[1]
Protocol:
-
Spiking (The Critical Step):
-
Extraction:
-
Perform Liquid-Liquid Extraction (LLE) or Accelerated Solvent Extraction (ASE) using Hexane/Acetone (1:1).
-
Caution: Avoid aggressive heating (>100°C) which degrades lower chlorinated PCBs.
-
-
Cleanup (Acid Wash):
-
Concentration (The Danger Zone):
-
Evaporate solvent to ~50 µL using a gentle Nitrogen stream.
-
STOP immediately upon reaching volume. DO NOT GO TO DRYNESS. [1]
-
Rationale: PCB 4 has a vapor pressure that allows it to co-evaporate with hexane. Going to dryness will result in >50% analyte loss.
-
-
Instrumental Analysis (GC-MS/MS):
-
Injection: 1 µL Splitless at 250°C.
-
Transitions (SRM):
-
Native PCB 4:
(Quantifier), (Qualifier). -
-PCB 4:
(Quantifier).
-
-
Collision Energy: Optimized per instrument (typically 20-30 eV).[2]
-
Part 4: Data Presentation & Quality Assurance
Calibration Linearity
Construct a 5-point calibration curve using the Native CRM (AccuStandard/Wellington) plotted against the fixed Internal Standard concentration.
-
Acceptance Criteria:
. -
Relative Response Factor (RRF): Must remain constant (<15% RSD) across the range.
Handling & Stability Guide
The following diagram outlines the decision tree for handling PCB 4 CRMs to maintain certification validity.
Figure 2: CRM Handling Protocol. Gravimetric checks are mandatory for volatile solvents like Isooctane to correct for evaporative concentration changes over time.
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Low Recovery of | Evaporation to dryness during prep. | Add "Keeper" solvent (e.g., 10µL Nonane) before blowdown.[1][2] |
| Interfering Peak on Native Channel | Incomplete separation from PCB 10 or other trichloros. | Use a specialized column (e.g., HT-8 or Rtx-PCB) or optimize temperature ramp.[1][2] |
| High Background | Contaminated septa or solvent. | PCB 4 is ubiquitous in lab air (volatile). Use baked glassware and high-purity solvents. |
References
-
NIST (National Institute of Standards and Technology). Certificate of Analysis: SRM 2262 - Chlorinated Biphenyl Congeners in 2,2,4-Trimethylpentane.[1][2][8] Gaithersburg, MD.[1] [Link]
-
Wellington Laboratories. Catalogue of Certified Reference Materials: Native and Mass-Labelled PCBs. Guelph, Ontario.[1][9] [Link]
-
U.S. EPA. Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1][2] Washington, D.C. [Link][1][2]
Sources
- 1. accustandard.com [accustandard.com]
- 2. accustandard.com [accustandard.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Comparative Guide: Evaluating Measurement Uncertainty for 2,2',3-Trichlorobiphenyl (PCB 4) Analysis
Executive Summary: The Analytical Challenge of PCB 4
2,2',3-Trichlorobiphenyl (PCB 4) presents unique analytical challenges compared to higher-chlorinated congeners. As a volatile, ortho-substituted trichlorobiphenyl, it is prone to significant evaporative losses during sample concentration and exhibits chromatographic co-elution behavior (typically with PCB 10) on standard 5%-phenyl-methylpolysiloxane columns (e.g., DB-5MS).
For researchers in toxicology and drug development—where PCB 4 may serve as a metabolic stability marker or environmental tracer—accurate quantification depends entirely on how Measurement Uncertainty (MU) is managed.
This guide compares two distinct analytical approaches:
-
The Gold Standard: Isotope Dilution GC-MS/MS (Triple Quadrupole).
-
The Legacy Alternative: GC-ECD (Electron Capture Detector) with External Standard Calibration.
Comparative Methodology
Method A: Isotope Dilution GC-MS/MS (Recommended)
-
System: Triple Quadrupole GC-MS/MS (e.g., Agilent 7010 or Thermo TSQ 9000).
-
Column: DB-XLB or HT-8 (to resolve PCB 4 from PCB 10).
-
Quantification: Isotope Dilution Mass Spectrometry (IDMS) using
C -labeled PCB 4. -
Principle: The labeled internal standard is added before extraction. It mimics the analyte's behavior through every step (extraction, cleanup, injection).
-
Uncertainty Impact: Automatically corrects for recovery losses and matrix effects (ion suppression).
Method B: GC-ECD with External Standard (Legacy)
-
System: GC with micro-ECD.
-
Column: Dual column confirmation (e.g., DB-5MS primary, DB-1701 secondary).
-
Quantification: External Standard (ESTD) calibration.
-
Principle: Comparison of peak area to a separate calibration curve.
-
Uncertainty Impact: Recovery losses and injection variability are not automatically corrected, requiring large, explicit uncertainty factors.
Experimental Workflow & Logic
The following diagram illustrates the critical divergence in how these methods handle error propagation.
Figure 1: Comparative workflow demonstrating how Isotope Dilution (Method A) inherently cancels out extraction losses, whereas External Standard (Method B) accumulates them.
Uncertainty Budget Analysis
To evaluate the Expanded Uncertainty (
Where:
- : Purity of standards.
- : Volumetric precision (pipettes/flasks).
- : Recovery (Bias). Critical Differentiator.
- : Repeatability (Precision).
- : Calibration curve linearity.[1]
Fishbone Diagram: Sources of Uncertainty
Figure 2: Cause-and-Effect diagram identifying uncertainty sources. Note: For Method A, 'Process' and 'Injection' nodes are largely negated by the internal standard.
Experimental Data Comparison
The following data represents a typical validation scenario for PCB 4 in a biological matrix (e.g., fish tissue or plasma), derived from principles in EPA Method 1668C.
Table 1: Relative Standard Uncertainty Contributions (%)
| Uncertainty Component | Symbol | Method A (ID-GC-MS/MS) | Method B (GC-ECD ESTD) | Rationale |
| Purity of Standard | 1.0% | 1.0% | Identical for both (Certificate of Analysis). | |
| Volumetric Prep | 0.5% | 0.5% | Class A glassware used in both. | |
| Recovery (Bias) | 0.0% | 12.0% | IDMS corrects for loss. ESTD requires a variability factor for extraction efficiency. | |
| Precision (Repeatability) | 3.5% | 8.0% | MS/MS is more selective; ECD baseline noise/interferences increase variability. | |
| Calibration | 2.0% | 4.0% | IDMS uses Relative Response Factors (RRF); ESTD relies on absolute area stability. | |
| Combined Standard Uncertainty | 4.2% | 15.0% | Root Sum Square (RSS) of components. | |
| Expanded Uncertainty (k=2) | 8.4% | 30.0% | 95% Confidence Interval. |
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12][13]
-
The Recovery Factor: Method B suffers heavily from
. PCB 4 is volatile; if you lose 20% during evaporation, Method B reports 20% less (unless corrected with high uncertainty). Method A reports the correct value because the C-PCB 4 is lost at the exact same rate. -
Selectivity: Method A (MS/MS) eliminates matrix interferences that might elevate the baseline in Method B (ECD), resulting in better
.
Detailed Protocol: Method A (ID-GC-MS/MS)
To achieve the <10% uncertainty shown above, follow this self-validating protocol:
-
Standard Preparation:
-
Obtain Native PCB 4 and
C -PCB 4 (e.g., from Cambridge Isotope Laboratories or Wellington Laboratories). -
Prepare a calibration curve (CS1–CS5) with constant
C concentration.
-
-
Sample Spiking (The Critical Step):
-
Weigh sample (e.g., 2g serum).
-
Immediately spike with known mass of
C-PCB 4. Equilibration time: 30 mins.
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
-
Note: Even if extraction efficiency is poor (e.g., 60%), the final ratio remains valid.
-
-
Instrumental Analysis:
-
Column: Agilent DB-XLB (30m x 0.25mm x 0.25µm) to prevent PCB 4/PCB 10 co-elution.
-
Transitions:
-
Native PCB 4:
(Quant), (Qual). -
C-PCB 4:
(Quant).
-
-
-
Calculation:
-
Where
is Area, is mass, and is Relative Response Factor.
-
References
-
Eurachem/CITAC. (2012). Quantifying Uncertainty in Analytical Measurement (3rd Edition). A comprehensive guide on the "bottom-up" approach to uncertainty. [Link]
-
U.S. Environmental Protection Agency (EPA). (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[2] The regulatory gold standard for PCB congener analysis using isotope dilution. [Link][3]
-
European Commission. (2017).[4] Guidance Document on Measurement Uncertainty for Laboratories performing PCDD/F and PCB Analysis using Isotope Dilution Mass Spectrometry.[4] Specific guidance for IDMS applications. [Link]
-
Agilent Technologies. (2020). DB-XLB GC Columns for Environmental Analysis. Technical specifications regarding separation of PCB congeners and low-bleed performance. [Link]
Sources
Safety Operating Guide
Operational Safety Guide: Handling 2,2',3-Trichlorobiphenyl (PCB 4)
Executive Summary
Handling 2,2',3-Trichlorobiphenyl (PCB 4) requires a shift from standard laboratory safety to a high-hazard containment mindset. Unlike acute toxins where immediate effects are obvious, PCB 4 presents a chronic, bioaccumulative threat . It is highly lipophilic, meaning it readily penetrates standard nitrile gloves and accumulates in fatty tissues. This guide moves beyond the Safety Data Sheet (SDS) to provide field-proven operational logic for preventing exposure.
Part 1: The Hazard Profile & Mechanism of Action
To select the right PPE, you must understand the enemy. PCB 4 is not just a "chemical"; it is a persistent organic pollutant (POP).
The Lipophilic Threat
The chlorine substitution on the biphenyl ring increases the molecule's stability and lipophilicity.
-
Skin Absorption: This is the primary route of occupational exposure. Once PCB 4 breaches the stratum corneum, it enters the bloodstream and sequesters in adipose tissue and the liver.
-
Permeation Physics: Standard laboratory gloves (Latex, thin Nitrile) function as a "molecular sieve." PCB 4 molecules, often dissolved in carrier solvents like Isooctane or Hexane, can permeate these materials in minutes, often without visible degradation of the glove.
Key Hazard Data
| Property | Value/Description | Operational Implication |
| CAS Number | 7012-37-5 | Use for waste manifesting.[1] |
| Physical State | Solid (or liquid in solution) | Dusts are an inhalation risk; Solutions are a permeation risk. |
| GHS Codes | H351, H373, H410 | Carcinogen suspect; Organ damage; Marine pollutant. |
| Vapor Pressure | Low (Solid state) | Inhalation risk increases significantly if heated or aerosolized. |
Part 2: PPE Technical Specifications (The Defense System)
Standard BSL-2 PPE is insufficient . You must utilize a "Barrier-in-Depth" strategy.
Hand Protection (Critical Control Point)
Do not rely on single-layer nitrile gloves.
-
Primary Barrier (Inner): Silver Shield® (EVOH/PE Laminate) or Viton .
-
Why: These materials provide >8-hour breakthrough times against PCBs and common organic solvents.
-
-
Secondary Barrier (Outer): Disposable Nitrile (min 5 mil) .
-
Why: Laminate gloves are loose-fitting and reduce dexterity. The outer nitrile glove compresses the laminate for better grip and acts as a sacrificial layer against splashes.
-
Respiratory Protection
While PCB 4 has low volatility at room temperature, static electricity can generate dust, and experimental heating generates vapors.
-
Minimum: Work inside a certified Fume Hood.
-
Active Handling (Outside Hood): Half-face or Full-face respirator with P100/OV (Organic Vapor) cartridges.
-
Logic: The P100 stops particulates (dust); the OV layer traps any volatilized PCB or carrier solvent.
-
Body & Eye Defense[2][3][4]
-
Suit: Tychem® QC (Yellow) or polyethylene-coated apron over a lab coat.
-
Why: Standard cotton lab coats absorb PCBs, creating a walking contamination source. Tychem sheds organic liquids.
-
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for liquid handling.
Part 3: Operational Protocol (Step-by-Step)
This protocol uses a "Clean-to-Dirty" unidirectional workflow to prevent cross-contamination.
Phase A: Gowning (Donning)
-
Inspection: Check Tychem sleeves and Laminate gloves for micro-tears (inflate gloves with air to test).
-
Base Layer: Don Tychem apron/suit.
-
Inner Glove: Don Silver Shield/Laminate gloves. Tape the cuff of the glove to the sleeve of the suit/coat using vinyl tape to create a sealed seal.
-
Outer Glove: Don 5-mil Nitrile gloves over the laminate gloves.
-
Face: Don goggles and respirator (if outside hood). Perform a user seal check.
Phase B: Experimental Handling
-
The "Dirty" Hand Rule: Designate your non-dominant hand as "clean" (for adjusting equipment knobs) and your dominant hand as "dirty" (for holding the PCB vial).
-
Solvent Trap: Keep a beaker of solid absorbent (vermiculite) inside the hood. If a drop falls, it goes there immediately.
-
Static Control: Use an anti-static gun if weighing solid PCB 4, as the powder is prone to "jumping" due to static charge.
Phase C: Decontamination & Doffing
-
Outer Glove Removal: Remove outer nitrile gloves inside the hood and dispose of them as hazardous waste immediately.
-
Wash Inner Gloves: While still wearing the Laminate gloves, wash hands with soap and water to remove invisible residues.
-
Suit Removal: Remove apron/suit, rolling it "inside-out" to trap contaminants.
-
Final Wash: Wash hands and forearms with soap and cool water (hot water opens pores, increasing absorption risk) for 2 minutes.
Part 4: Waste Management & Emergency Logic
Disposal is NOT standard chemical waste.
-
Segregation: PCB waste must be segregated from standard organic solvents. Label clearly: "Contains Polychlorinated Biphenyls - TSCA Regulated."
-
Solids: Wipes, outer gloves, and bench paper go into a dedicated solid waste drum (UN 3432).
-
Liquids: Mother liquors go into glass bottles (UN 2315), never plastic (PCBs can leach through polyethylene over time).
Emergency Response
-
Skin Contact: Do NOT use solvent to clean skin (this drives PCBs deeper). Use Soap and Water immediately.[2] Scrub gently; do not abrade the skin.
-
Spill: Do not wipe with paper towels (spreads contamination). Cover with vermiculite/clay, then scoop into a glass jar.
Part 5: Operational Workflow Diagram
The following diagram illustrates the decision logic and workflow for handling PCB 4 safely.
Figure 1: Decision matrix and workflow for selecting PPE based on the physical state of 2,2',3-Trichlorobiphenyl.
References
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Polychlorinated Biphenyls (PCBs) - NIOSH Pocket Guide to Chemical Hazards. [Link]
-
U.S. Environmental Protection Agency (EPA). Managing Polychlorinated Biphenyls (PCB) Waste. [Link]
-
PubChem. 2,2',3-Trichlorobiphenyl (Compound Summary). National Library of Medicine. [Link]
-
Honeywell Safety Products. Silver Shield® / 4H® Chemical Permeation Guide.[3] (Referenced for Laminate vs. Nitrile breakthrough data).[3] [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
